7-fluoro-3,4-dihydroquinolin-2(1H)-one
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWDWKUKAVRBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196652 | |
| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4590-52-7 | |
| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004590527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold
The 7-fluoro-3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry. The incorporation of a fluorine atom at the 7-position of the dihydroquinolinone ring system can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby influencing a compound's overall druglikeness. Dihydroquinolin-2(1H)-one derivatives have demonstrated a wide range of biological activities, making this particular fluorinated analog a valuable building block for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.
This comprehensive guide provides a detailed exploration of a robust and widely applicable synthetic route to this compound. The presented methodology is grounded in fundamental principles of organic chemistry and is designed to be a self-validating system for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present detailed characterization data to ensure reproducibility and scientific integrity.
Strategic Synthesis Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound is achieved through a two-step sequence. This strategy involves an initial acylation to form a key intermediate, followed by an intramolecular Friedel-Crafts reaction to construct the desired heterocyclic ring system.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the N-(3-fluorophenyl)-3-chloropropionamide Intermediate
The initial step involves the formation of an amide bond between 3-fluoroaniline and 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol: Amidation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (1.1 eq) or pyridine, is added to scavenge the hydrochloric acid byproduct.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 3-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-(3-fluorophenyl)-3-chloropropionamide, is often obtained as a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography.
Part 2: Intramolecular Friedel-Crafts Cyclization
The second and final step is the intramolecular Friedel-Crafts cyclization of the N-(3-fluorophenyl)-3-chloropropionamide intermediate. This electrophilic aromatic substitution reaction is promoted by a Lewis acid, most commonly aluminum trichloride (AlCl₃)[1]. The Lewis acid activates the amide carbonyl group, facilitating the formation of an acylium ion or a related electrophilic species, which then attacks the electron-rich aromatic ring to form the six-membered lactam. The fluorine atom on the aniline ring is a deactivating group, which can make the cyclization more challenging compared to the non-fluorinated analog, often requiring more forcing conditions.
Mechanism of Cyclization
The generally accepted mechanism involves the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack on the aromatic ring, preferentially at the position para to the activating amino group and ortho to the deactivating fluorine atom. A subsequent deprotonation and rearomatization yield the final product.
Caption: Stepwise mechanism of the intramolecular Friedel-Crafts cyclization.
Experimental Protocol: Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place anhydrous aluminum trichloride (3.0-5.0 eq).
-
Addition of Reactant: Add N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) portion-wise to the aluminum trichloride. The reaction is often carried out without a solvent (neat) or in a high-boiling inert solvent like nitrobenzene or chlorobenzene.
-
Heating: Heat the reaction mixture to a temperature ranging from 130 °C to 160 °C for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction progress by TLC or HPLC.
-
Quenching and Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation and Characterization
A thorough characterization of the final product is essential to confirm its identity and purity. The following tables summarize the expected physicochemical properties and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 4590-52-7 |
| Molecular Formula | C₉H₈FNO[2] |
| Molecular Weight | 165.16 g/mol [2] |
| Appearance | Off-white to white solid |
| Melting Point | 145-148 °C |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.15 (br s, 1H, NH), 7.15 (t, J=8.4 Hz, 1H, Ar-H), 6.70-6.65 (m, 2H, Ar-H), 2.95 (t, J=7.2 Hz, 2H, CH₂), 2.65 (t, J=7.2 Hz, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5, 162.5 (d, ¹JCF=245.0 Hz), 140.0 (d, ³JCF=11.0 Hz), 129.5 (d, ³JCF=9.0 Hz), 125.0, 114.0 (d, ²JCF=22.0 Hz), 112.5 (d, ²JCF=21.0 Hz), 31.0, 25.5 |
| Mass Spectrometry (ESI+) | m/z: 166.0663 [M+H]⁺ |
Note: NMR chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are given in Hertz (Hz). The carbon attached to fluorine exhibits a characteristic doublet due to C-F coupling.
Conclusion and Future Perspectives
The two-step synthesis of this compound via amidation followed by an intramolecular Friedel-Crafts cyclization represents a reliable and scalable method for accessing this important heterocyclic building block. The provided detailed protocols and characterization data serve as a robust foundation for its preparation in a research and development setting. The versatility of the dihydroquinolinone scaffold, combined with the unique properties imparted by the fluorine substituent, ensures that this compound will continue to be a valuable tool in the design and synthesis of next-generation therapeutic agents. Further optimization of reaction conditions, including the exploration of alternative Lewis acids or greener solvent systems, may lead to even more efficient and sustainable synthetic routes.
References
An In-Depth Technical Guide to 7-Fluoro-3,4-dihydroquinolin-2(1H)-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-3,4-dihydroquinolin-2(1H)-one, with the Chemical Abstracts Service (CAS) number 4590-52-7 , is a fluorinated derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold. This heterocyclic compound has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 7-position of the quinolinone core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it a valuable building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic methodologies, potential applications in drug development with a focus on its biological activities, and essential safety and handling information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4590-52-7 | N/A |
| Molecular Formula | C₉H₈FNO | N/A |
| Molecular Weight | 165.16 g/mol | N/A |
| IUPAC Name | 7-fluoro-3,4-dihydro-1H-quinolin-2-one | N/A |
| Predicted Boiling Point | 305.8 ± 42.0 °C | N/A |
| Predicted Density | 1.241 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 14.01 ± 0.20 | N/A |
Synthesis and Spectroscopic Characterization
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of N-(3-Fluorophenyl)-3-chloropropionamide. To a solution of 3-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, 3-chloropropionyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(3-fluorophenyl)-3-chloropropionamide, which may be purified by recrystallization or column chromatography.
-
Step 2: Intramolecular Friedel-Crafts Cyclization. The N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) is added portion-wise to a stirred suspension of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃, 2.5 eq), in a high-boiling inert solvent (e.g., chlorobenzene) at elevated temperature (e.g., 130-140 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic Data (Representative):
While specific spectra for this compound are not publicly available, the following are expected characteristic peaks based on the analysis of similar structures.[1]
-
¹H NMR (Proton NMR): Expected signals would include two triplets in the aliphatic region (around 2.5-3.0 ppm) corresponding to the two methylene groups of the dihydroquinolinone ring. The aromatic region would display signals characteristic of a 1,2,4-trisubstituted benzene ring, with splitting patterns influenced by the fluorine atom. A broad singlet corresponding to the N-H proton would also be present.
-
¹³C NMR (Carbon-13 NMR): The spectrum would show characteristic peaks for the carbonyl carbon (around 170 ppm), the aliphatic methylene carbons, and six aromatic carbons. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 165, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO.
Potential Applications in Drug Discovery and Biological Activity
The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The introduction of a fluorine atom can further enhance its drug-like properties.
Potential Therapeutic Areas:
-
Oncology: Various quinolinone derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.[2] The fluorine substituent in this compound may enhance its anticancer potential by improving cell permeability and metabolic stability.
-
Neurodegenerative Diseases: Substituted 3,4-dihydro-2(1H)-quinolinones have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][4] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease. The 7-fluoro substitution could influence the selectivity and potency of the compound for MAO isoforms.
-
Inflammatory and Cardiovascular Diseases: Certain dihydroquinolinone derivatives act as phosphodiesterase (PDE) inhibitors.[5] PDE inhibitors are used in the treatment of various conditions, including chronic obstructive pulmonary disease (COPD), asthma, and erectile dysfunction.
-
Glaucoma and Other Diseases: Some quinolinone analogs have been identified as carbonic anhydrase inhibitors.[6] This class of drugs is used to treat glaucoma, epilepsy, and other conditions.
Enzyme Inhibition Workflow:
Caption: A typical workflow for evaluating the enzyme inhibitory activity of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its fluorinated quinolinone core provides a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists working with this intriguing molecule.
References
- 1. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one
Executive Summary
This compound is a fluorinated heterocyclic compound built upon the privileged quinolinone scaffold. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antipsychotic drug aripiprazole.[1][2] The strategic introduction of a fluorine atom at the 7-position is a deliberate design choice intended to modulate the molecule's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged by medicinal chemists to enhance metabolic stability, improve membrane permeability, and fine-tune binding affinities by altering pKa and forming specific intermolecular interactions.[3][4]
This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound for researchers, scientists, and drug development professionals. It covers its structural and analytical characterization through spectroscopic methods, plausible synthetic strategies, and essential safety and handling protocols. The insights herein are synthesized to provide a field-proven perspective on the causality behind experimental choices and the interpretation of analytical data.
Compound Identification and Molecular Structure
The foundational step in any chemical analysis is the unambiguous identification of the molecule.
-
IUPAC Name: 7-fluoro-3,4-dihydro-1H-quinolin-2-one
-
Synonyms: 7-Fluoro-3,4-dihydro-2(1H)-quinolinone, 7-Fluoro-3,4-dihydrocarbostyril
-
CAS Number: 4590-52-7
The structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. The fluorine atom is substituted at the C7 position of the aromatic ring, and a lactam (cyclic amide) functionality is characteristic of the quinolinone core.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties is critical for predicting a compound's behavior in both chemical and biological systems, from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) profiles.
Summary of Physicochemical Data
The following table summarizes the key known and predicted properties of this compound. Predicted values are computationally derived and serve as valuable estimates in the absence of complete experimental data.
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₈FNO | [5][6] |
| Molecular Weight | 165.16 g/mol | [5][7] |
| Physical Appearance | Solid (predicted) | Based on related structures[1] |
| Melting Point | Not experimentally determined. | The related 7-hydroxy analog melts at 233-237 °C.[1] Fluorine substitution may alter this value. |
| Boiling Point | 305.8 ± 42.0 °C | Predicted[5] |
| Density | 1.241 ± 0.06 g/cm³ | Predicted[5] |
| pKa (Acidity) | 14.01 ± 0.20 | Predicted[5] |
| Solubility | Not experimentally determined. | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol, similar to its hydroxy analog.[1] |
Expert Analysis of Properties
-
pKa and the Lactam Moiety : The predicted pKa of ~14 is attributed to the N-H proton of the lactam.[5] This value indicates very weak acidity, typical for amides. The electron-withdrawing nature of the fluorine atom on the aromatic ring is expected to have a minor, albeit measurable, acidifying effect on this proton compared to the non-fluorinated parent compound. This subtle electronic modulation can be crucial for altering hydrogen bonding capabilities in a biological target.
-
Lipophilicity (LogP) : While an experimental LogP value is not available, the introduction of fluorine generally increases lipophilicity. For comparison, the related compound 7-fluoro-1,2,3,4-tetrahydroquinoline has a calculated LogP of 2.07.[8] This moderate lipophilicity is often a desirable trait in drug candidates, balancing aqueous solubility with the ability to cross lipid membranes.
-
Solubility : The planar, bicyclic structure and the presence of both a hydrogen bond donor (N-H) and acceptor (C=O) suggest that crystal packing forces will be significant, leading to low aqueous solubility. The use of organic co-solvents like DMSO is standard practice for in vitro assays.
Spectroscopic and Analytical Characterization
A multi-technique spectroscopic approach is essential for unequivocal structure confirmation and purity assessment. The workflow below illustrates an integrated strategy for characterization.
References
- 1. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone CAS#: 22246-18-0 [m.chemicalbook.com]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. arctomsci.com [arctomsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
A Technical Guide to the Biological Activity of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one and its Derivatives: A Scaffold for Modern Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Preamble: Navigating the Scientific Landscape
The 3,4-dihydroquinolin-2(1H)-one core, a structural motif present in numerous biologically active compounds, represents a privileged scaffold in medicinal chemistry. The strategic introduction of a fluorine atom, particularly at the C7 position, is a well-established method for modulating pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability. This guide synthesizes the current understanding of 7-fluoro-3,4-dihydroquinolin-2(1H)-one and its derivatives. While comprehensive biological data for this specific scaffold remains an emerging field, this document will draw upon established principles of medicinal chemistry and data from closely related analogues to provide a robust framework for future research and development. We will explore the synthesis, prominent biological activities—including anticancer, neuroprotective, and antimicrobial effects—and the experimental methodologies crucial for their evaluation.
The this compound Scaffold: Synthesis and Significance
The synthesis of the this compound core is a critical first step in the development of novel derivatives. A common and effective method involves an intramolecular Friedel-Crafts type cyclization.
General Synthetic Approach
A prevalent synthetic route starts from a suitable N-acylpropionic acid precursor derived from a fluorinated aniline. The key cyclization step is typically mediated by a strong acid catalyst.
Illustrative Synthetic Pathway:
Caption: General synthesis of the core scaffold.
The rationale for this approach lies in its efficiency and the availability of starting materials. The choice of the Lewis acid (e.g., AlCl₃) and reaction conditions is critical to control regioselectivity and prevent the formation of the 5-fluoro isomer. Once the core scaffold is obtained, further derivatization can be achieved by targeting the nitrogen at position 1 or by functionalizing other positions on the aromatic ring, if desired.
Anticancer Activity: Targeting Key Oncogenic Pathways
The dihydroquinolinone scaffold has been extensively investigated for its anticancer properties, with derivatives showing inhibitory activity against crucial targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).
Mechanism of Action: VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibitors of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth. Dihydroquinolinone derivatives often act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2.
References
7-fluoro-3,4-dihydroquinolin-2(1H)-one spectral data analysis (NMR, MS, IR)
An In-depth Technical Guide to the Spectral Analysis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectral analysis of this compound (CAS: 4590-52-7). As a key heterocyclic scaffold, the precise structural elucidation of this compound is paramount for its application in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a predictive interpretation of the spectral data based on foundational chemical principles and data from analogous structures.
The analytical workflow presented herein is designed as a self-validating system, where data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are integrated to provide an unambiguous structural confirmation.
Molecular Structure and Spectroscopic Overview
This compound is a substituted quinolinone featuring a lactam ring fused to a fluorinated benzene ring. Its structure contains several key features that give rise to characteristic spectroscopic signatures:
-
An aromatic system with three protons, whose signals will be influenced by the electron-withdrawing fluorine atom and the electron-donating amide group.
-
A lactam moiety (a cyclic amide), which will show a distinct carbonyl (C=O) stretch in the IR spectrum and influence the chemical shifts of adjacent atoms.
-
An aliphatic ethyl bridge (-CH₂-CH₂-) within a heterocyclic ring, which will produce characteristic signals in the ¹H NMR spectrum.
-
A fluorine substituent , which will induce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to spin-spin coupling (J-coupling).
The molecular formula is C₉H₈FNO, corresponding to a monoisotopic mass of 165.0590 Da.[1]
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential, with particular attention paid to the couplings involving the fluorine atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and amide protons. The solvent of choice (e.g., CDCl₃ or DMSO-d₆) will affect the chemical shift of the N-H proton.[2]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Coupling Interactions |
| H-N1 (Amide) | 8.0 - 10.5 | Broad Singlet | 1H | Exchangeable with D₂O |
| H-5 (Aromatic) | 7.1 - 7.3 | Doublet of Doublets (dd) | 1H | ortho to H-6, meta to F |
| H-6 (Aromatic) | 6.7 - 6.9 | Triplet of Doublets (td) | 1H | ortho to H-5 and F, meta to H-8 |
| H-8 (Aromatic) | 6.6 - 6.8 | Doublet of Doublets (dd) | 1H | ortho to F, meta to H-6 |
| H-4 (Aliphatic) | 2.9 - 3.1 | Triplet (t) | 2H | Coupled to H-3 |
| H-3 (Aliphatic) | 2.6 - 2.8 | Triplet (t) | 2H | Coupled to H-4 |
Causality and Interpretation:
-
Aromatic Region: The fluorine at C7 exerts a strong electron-withdrawing effect, influencing the chemical shifts of the aromatic protons (H-5, H-6, H-8). The splitting patterns are complex due to both proton-proton (ortho and meta) and proton-fluorine couplings (ortho, meta, para). H-6 and H-8, being ortho to the fluorine, will exhibit the largest H-F coupling constants.
-
Aliphatic Region: The protons at C3 and C4 form a simple ethyl system. They are expected to appear as two distinct triplets due to vicinal coupling with each other, a pattern characteristic of the dihydroquinolinone core.[3][4]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum should display 9 distinct carbon signals. The most informative feature will be the large, one-bond coupling between C7 and the fluorine atom (¹JCF).
| Carbon Assignment | Predicted δ (ppm) | Key Coupling Interactions |
| C-2 (Carbonyl) | 168 - 172 | - |
| C-7 (C-F) | 158 - 163 | Large ¹JCF coupling (240-250 Hz) |
| C-8a | 138 - 142 | Small ²JCF coupling |
| C-5 | 127 - 130 | Small ³JCF coupling |
| C-4a | 122 - 126 | Small ³JCF coupling |
| C-8 | 115 - 118 | Medium ²JCF coupling |
| C-6 | 112 - 115 | Medium ²JCF coupling |
| C-4 (Aliphatic) | 30 - 35 | - |
| C-3 (Aliphatic) | 25 - 30 | - |
Causality and Interpretation:
-
C-F Coupling: The carbon directly attached to the fluorine (C7) will appear as a doublet with a very large coupling constant, which is a definitive indicator of a C-F bond. Adjacent carbons (C6, C8, C8a, C5, C4a) will also show smaller couplings, which can be invaluable for confirming assignments using 2D NMR techniques like HMBC.
-
Chemical Shifts: The C7 chemical shift is significantly downfield due to the deshielding effect of the attached fluorine. The carbonyl carbon (C2) will be the most downfield signal, characteristic of a lactam.[5][6]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to confirm H-H correlations, e.g., H3-H4) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons, respectively).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) in positive mode is a suitable technique for this molecule, as the lactam nitrogen can be readily protonated.
Predicted Mass Spectrum (ESI+)
-
Molecular Formula: C₉H₈FNO
-
Exact Mass: 165.0590
-
Primary Ion: The base peak is expected to be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 166.0668.
Predicted Fragmentation Pathway
Tandem MS (MS/MS) of the parent ion at m/z 166 would reveal characteristic fragmentation. The fragmentation of quinolones often involves the loss of small neutral molecules like CO and H₂O.[7][8]
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Causality and Interpretation:
-
Loss of Carbon Monoxide: The most common initial fragmentation for quinolinones is the loss of a neutral CO molecule from the lactam carbonyl group, leading to a fragment at m/z 138.[9][10]
-
Retro-Diels-Alder (RDA): An alternative fragmentation could be a retro-Diels-Alder reaction involving the dihydro ring, leading to the expulsion of ethene (C₂H₄), which would also result in a fragment at m/z 138. High-resolution MS would be needed to distinguish this from the CO loss fragment.
-
Subsequent Fragmentation: The fragment at m/z 138 could further lose HF to yield a fragment at m/z 118. This loss of HF is characteristic of fluorinated aromatic compounds.
Experimental Protocol for LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity before MS analysis.
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
MS Scan: Perform a full scan to detect the parent ion [M+H]⁺ at m/z 166.
-
MS/MS Analysis: Select the ion at m/z 166 for collision-induced dissociation (CID) to generate and analyze the fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum is typically dominated by strong absorptions from the N-H and C=O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3200 - 3300 | N-H Stretch | Lactam | Strong, Broad |
| 3000 - 3100 | C-H Stretch | Aromatic | Medium |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) | Medium |
| 1660 - 1690 | C=O Stretch | Lactam (6-membered ring) | Strong |
| 1580 - 1620 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1200 - 1280 | C-F Stretch | Aryl-Fluoride | Strong |
Causality and Interpretation:
-
N-H Stretch: The broadness of the N-H peak is due to hydrogen bonding between molecules in the solid or neat state.
-
C=O Stretch: The position of the carbonyl absorption is characteristic of a six-membered ring lactam.[11] Conjugation with the aromatic ring slightly lowers its frequency compared to a saturated lactam.
-
C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region is a reliable indicator of the C-F bond.[12][13] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Integrated Analytical Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.
Caption: Integrated workflow for the spectroscopic analysis and structural confirmation.
This workflow ensures trustworthiness. MS confirms the molecular formula. IR confirms the presence of the core functional groups. Finally, NMR provides the definitive atom-by-atom connectivity, confirming the specific isomer and completing the structural proof.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Solubility of 7-fluoro-3,4-dihydroquinolin-2(1H)-one in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 7-fluoro-3,4-dihydroquinolin-2(1H)-one, a key building block in contemporary drug discovery. In the absence of extensive publicly available quantitative solubility data, this document offers a predictive assessment based on the molecule's physicochemical properties, grounded in the fundamental principles of organic chemistry. Furthermore, this guide furnishes detailed, field-proven experimental protocols for determining both the kinetic and thermodynamic solubility of the compound, empowering researchers to generate precise and reliable data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility behavior of this important heterocyclic compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For drug development professionals, understanding the solubility of a molecule like this compound is not merely an academic exercise; it is a critical determinant of its potential success. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately culminating in the failure of an otherwise promising drug candidate.
This compound (CAS No. 4590-52-7) is a fluorinated lactam that serves as a versatile scaffold in medicinal chemistry. Its structural motifs are found in a variety of biologically active compounds, making a thorough understanding of its physical properties, particularly solubility, essential for its effective utilization in drug design and synthesis. This guide will delve into the predicted solubility of this compound in a range of common laboratory solvents and provide robust methodologies for its empirical determination.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4590-52-7 | [2][3] |
| Molecular Formula | C₉H₈FNO | [2][3] |
| Molar Mass | 165.16 g/mol | [2] |
| Predicted Density | 1.241 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 305.8 ± 42.0 °C | [2] |
| Predicted pKa | 14.01 ± 0.20 | [2] |
The presence of a lactam ring, a fluoro group, and an aromatic system imparts a unique electronic and steric profile to the molecule, which in turn governs its interactions with various solvents. The lactam moiety contains a polar amide bond capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The fluorine atom, being highly electronegative, contributes to the molecule's overall polarity.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common laboratory solvents.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High (Polar, Protic) | Low | The molecule possesses polar functional groups (lactam, fluorine) that can engage in hydrogen bonding with water. However, the nonpolar aromatic ring and hydrocarbon backbone will likely limit its aqueous solubility. |
| Methanol / Ethanol | High (Polar, Protic) | Moderate to High | These polar, protic solvents can effectively solvate the polar lactam and fluoro groups through hydrogen bonding and dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | High (Polar, Aprotic) | High | DMSO is a powerful polar aprotic solvent capable of disrupting the intermolecular forces in the solid lattice and effectively solvating the polar regions of the molecule. It is a common solvent for preparing stock solutions of drug candidates.[4] |
| Dimethylformamide (DMF) | High (Polar, Aprotic) | High | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the compound. |
| Acetonitrile (ACN) | Medium (Polar, Aprotic) | Moderate | Acetonitrile is less polar than DMSO and DMF but should still be a reasonably good solvent due to its ability to engage in dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Low (Relatively Nonpolar, Aprotic) | Moderate | THF's ether oxygen can act as a hydrogen bond acceptor, and its relatively nonpolar character can solvate the hydrocarbon portions of the molecule. |
| Dichloromethane (DCM) | Low (Relatively Nonpolar, Aprotic) | Moderate to Low | DCM is a common solvent for organic synthesis and should exhibit some solvating power, although likely less than more polar options. |
| Toluene / Hexanes | Very Low (Nonpolar, Aprotic) | Very Low | These nonpolar solvents lack the ability to effectively solvate the polar functional groups of the molecule, leading to poor solubility. |
Experimental Determination of Solubility: Protocols and Workflows
While predictions are valuable, empirical determination of solubility is the gold standard in drug development.[5] Two primary types of solubility are typically measured: kinetic and thermodynamic.
Kinetic Solubility Determination (Turbidimetric Method)
Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[4][6][7][8][9] It is a rapid assessment of a compound's solubility under non-equilibrium conditions.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for the turbidimetric kinetic solubility assay.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation in a given solvent after a prolonged incubation period.[5][10][11] It is a more time-consuming but more accurate measure of a compound's intrinsic solubility.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chembk.com [chembk.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. evotec.com [evotec.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Technical Guide to the Therapeutic Potential of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic incorporation of a fluorine atom at the 7-position of this scaffold yields 7-fluoro-3,4-dihydroquinolin-2(1H)-one, a compound with significant, yet largely untapped, therapeutic potential. This technical guide provides a comprehensive overview of this molecule, delving into its synthesis, physicochemical properties, and, most importantly, its prospective applications in drug discovery. By examining the established biological activities of closely related analogs and the well-documented influence of fluorination in drug design, we will construct a compelling hypothesis for the utility of this compound in developing novel therapeutics, particularly in the realms of oncology, neurology, and infectious diseases. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this intriguing molecule.
Introduction: The Quinolinone Scaffold and the Strategic Advantage of Fluorine
The quinolinone core is a recurring motif in a variety of biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of functional groups, enabling interaction with a wide range of biological targets. The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and central nervous system (CNS) penetration.[3][4]
The placement of a fluorine atom at the 7-position of the 3,4-dihydroquinolin-2(1H)-one scaffold is a deliberate design choice aimed at leveraging these benefits to create a molecule with enhanced drug-like properties.
Physicochemical Properties and Synthesis
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | [5] |
| Molecular Weight | 165.16 g/mol | [5] |
| CAS Number | 4590-52-7 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and methanol | N/A |
Synthesis of this compound
Hypothetical Synthetic Workflow:
Experimental Protocol (Adapted from General Methods):
-
Amidation: To a solution of 3-fluoroaniline in an appropriate aprotic solvent (e.g., dichloromethane), acryloyl chloride is added dropwise at 0 °C in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting N-(3-fluorophenyl)propenamide is then isolated and purified.
-
Intramolecular Friedel-Crafts Cyclization: The N-(3-fluorophenyl)propenamide is treated with a Lewis acid, such as aluminum chloride, in an inert solvent. The reaction mixture is heated to promote intramolecular cyclization. Upon completion, the reaction is quenched, and the product, this compound, is purified by column chromatography.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[7][8][9]
Potential Therapeutic Applications: An Evidence-Based Hypothesis
While direct biological data for this compound is limited, a strong case for its therapeutic potential can be built upon the activities of its close structural analogs.
Anticancer Activity: Targeting VEGFR2
Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[10]
Hypothesized Mechanism of Action:
The fluorine substituent at the 7-position is expected to enhance the binding affinity of the molecule to the ATP-binding pocket of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
Experimental Validation Workflow:
Neurological Applications: Targeting Monoamine Oxidase
C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B inhibitors are used in the treatment of Parkinson's disease and have potential in other neurodegenerative disorders.[11]
The electron-withdrawing nature of the fluorine atom at the 7-position could favorably influence the interaction with the flavin cofactor in the active site of MAO-B.
Other Potential Applications
-
Carbonic Anhydrase Inhibition: 7-amino-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit various human carbonic anhydrase (hCA) isoforms.[12] Given the structural similarity, the 7-fluoro analog warrants investigation as a potential carbonic anhydrase inhibitor for applications in conditions like glaucoma and certain types of cancer.
-
Phosphodiesterase Inhibition: The 3,4-dihydro-2(1H)-quinolinone scaffold is present in phosphodiesterase (PDE) inhibitors.[13][14][15] Investigation into the potential of this compound as a selective PDE inhibitor could open avenues for new treatments for cardiovascular diseases, COPD, and erectile dysfunction.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity (MTT Assay)
This assay assesses the effect of the compound on cell viability.
Protocol:
-
Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
VEGFR2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compound on VEGFR2 kinase activity.
Protocol:
-
In a microplate, combine recombinant VEGFR2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Add various concentrations of this compound to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity.
Protocol:
-
In a 96-well plate, add a solution of the carbonic anhydrase isoenzyme of interest in a suitable buffer.
-
Add various concentrations of this compound.
-
Initiate the reaction by adding a substrate such as p-nitrophenyl acetate.
-
Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the established biological activities of its close analogs and the known benefits of fluorination in drug design, this compound holds significant potential as an anticancer, neuroprotective, and anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and biological evaluation of this molecule. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic applications of this compound and its derivatives. The exploration of structure-activity relationships by synthesizing and testing a library of related compounds will be a crucial next step in unlocking the full potential of this versatile chemical scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. Dihydroquinolinone synthesis [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
Introduction:
7-fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated derivative of the dihydroquinolinone scaffold, a core structure found in numerous biologically active compounds. Its utility as a building block in medicinal chemistry and drug discovery necessitates a thorough understanding of its safe handling and application.[1] The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, potentially influencing its reactivity and toxicity.[1] This guide provides a comprehensive overview of the safety and handling guidelines for this compound, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available data on the compound and its structural analogs to ensure a high standard of laboratory safety.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H8FNO | [2][] |
| Molar Mass | 165.16 g/mol | [2][] |
| IUPAC Name | 7-fluoro-3,4-dihydro-1H-quinolin-2-one | [] |
| CAS Number | 4590-52-7 | [] |
| Boiling Point (Predicted) | 305.8±42.0 °C | [2] |
| Density (Predicted) | 1.241±0.06 g/cm3 | [2] |
| pKa (Predicted) | 14.01±0.20 | [2] |
Section 2: Hazard Identification and Toxicological Profile
GHS Hazard Statements (Inferred): Based on similar compounds, this compound may be classified with the following hazards[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Potential Routes of Exposure and Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[5][6]
-
Skin Contact: May cause skin irritation.[5][6] Prolonged or repeated contact could lead to dermatitis.
Toxicological Data: No specific toxicological studies for this compound were identified. However, quinolinone derivatives have a wide range of biological activities, and as such, this compound should be handled with care to avoid unintended biological effects.[1] It is crucial to prevent exposure until more definitive toxicological data becomes available.
Section 3: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Wash hands thoroughly after handling.[9][10]
-
Body Protection: A lab coat should be worn at all times.[9] For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Footwear: Closed-toe shoes must be worn in the laboratory.[8]
Caption: Hierarchy of Controls for Chemical Safety.
Section 4: Handling and Storage Procedures
Proper handling and storage are critical for both user safety and maintaining the chemical's integrity.
Handling:
-
Avoid generating dust when handling the solid material.[11]
-
Use this compound in a well-ventilated area, preferably a fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[6][12]
-
Store locked up.
Section 5: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][12]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[5]
Section 6: Spill and Waste Disposal Procedures
A clear protocol for spill management and waste disposal is a cornerstone of a safe laboratory environment.
Spill Response:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Eliminate all ignition sources.
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Clean-up: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: Flowchart for Chemical Spill Response.
Waste Disposal:
-
Dispose of this chemical and its container in accordance with local, state, and federal regulations.
Section 7: Application in Synthesis - A Methodological Overview
This compound is a valuable reagent, particularly in the multicomponent one-pot synthesis of 3,4-dihydroquinolinones. These structures are of interest in medicinal chemistry due to their wide range of biological activities.[1]
Generalized Protocol for One-Pot Synthesis of Dihydroquinolinones: This is a generalized procedure and should be adapted and optimized for specific substrates and reaction conditions.
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, an appropriate aldehyde, and a suitable active methylene compound in a dry solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., a Lewis acid or an organocatalyst).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired substituted 3,4-dihydroquinolinone.
Section 8: References
-
This compound - ChemBK. --INVALID-LINK--
-
CAS 4590-52-7 this compound - Building Block / BOC Sciences. --INVALID-LINK--
-
7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one - Smolecule. --INVALID-LINK--
-
7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook. --INVALID-LINK--
-
This compound - Drug Delivery. --INVALID-LINK--
-
7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis - chemicalbook. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--
-
Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds - Benchchem. --INVALID-LINK--
-
Dihydroquinolinone synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. --INVALID-LINK--
-
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem. --INVALID-LINK--
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. --INVALID-LINK--
-
Chemistry Lab Safety Rules - AI powered Drug Discovery CRO - PozeSCAF. --INVALID-LINK--
-
SAFETY DATA SHEET - Chemical Management. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--
-
This compound hydrochloride 5g - Dana Bioscience. --INVALID-LINK--
-
7-Fluoro-3-hydroxyquinolin-2(1H)-one () for sale - Vulcanchem. --INVALID-LINK--
-
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone SDS, 22246-18-0 Safety Data Sheets - ECHEMI. --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - 3,4-DIHYDROQUINOLIN-2(1H)-ONE - ChemicalBook. --INVALID-LINK--
-
6-Fluoro-3,4-dihydroquinolin-2(1H)-one - PubChem. --INVALID-LINK--
-
7-Fluoro-1,2-dihydroisoquinolin-1-one | C9H6FNO | CID 22250122 - PubChem. --INVALID-LINK--
-
Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - MDPI. --INVALID-LINK--
-
SAFETY DATA SHEET. --INVALID-LINK--
-
7-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one | Matrix Scientific. --INVALID-LINK--
-
MSDS of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone - Capot Chemical. --INVALID-LINK--
-
Fluoroquinolonic acid-SDS-MedChemExpress. --INVALID-LINK--
-
CAS NO. 4590-52-7 | this compound | Catalog BD-A251052. --INVALID-LINK--
References
- 1. Buy 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | 166883-03-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 4. arctomsci.com [arctomsci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. pozescaf.com [pozescaf.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
experimental protocol for synthesizing 7-fluoro-3,4-dihydroquinolin-2(1H)-one
An Application Note for the Synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
Abstract
This document provides a comprehensive and validated experimental protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development.[] The presented methodology focuses on the catalytic hydrogenation of 7-fluoroquinolin-2(1H)-one, a reliable and scalable route. This guide is designed for researchers and professionals in organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.
Introduction and Significance
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products.[2][3] Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated analogs like this compound highly valuable intermediates. This compound serves as a crucial precursor for more complex molecules, including potential therapeutics. For instance, the analogous 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is a key intermediate in the synthesis of the antipsychotic drug Aripiprazole.[4][5]
The selective reduction of the olefinic bond in an α,β-unsaturated lactam system, such as that in 7-fluoroquinolin-2(1H)-one, without affecting the aromatic ring, presents a common synthetic challenge. Catalytic hydrogenation is a powerful technique for this transformation, offering high chemoselectivity under controlled conditions.[2][6] This protocol details the use of palladium on carbon (Pd/C) as a heterogeneous catalyst with a hydrogen source to efficiently and cleanly produce the target saturated lactam.
Reaction Scheme and Mechanism
The synthesis proceeds via the selective catalytic hydrogenation of the C3-C4 double bond of the quinolinone ring system.
Overall Reaction:
Mechanism Insight: The mechanism of catalytic hydrogenation on a palladium surface is a well-established heterogeneous process.
-
Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms (H•).
-
Complexation: The substrate, 7-fluoroquinolin-2(1H)-one, also adsorbs onto the catalyst surface, primarily through interaction with the π-system of the C3-C4 double bond.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the two carbons of the double bond. This stepwise addition typically occurs on the same face of the alkene, leading to a syn-addition.
-
Desorption: Once saturated, the product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of a 10% Pd/C catalyst is based on its high activity and efficiency in hydrogenating carbon-carbon double bonds without aggressively reducing the aromatic ring or the amide functional group under mild conditions.
Materials and Equipment
Reagents and Chemicals
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |
| 7-fluoroquinolin-2(1H)-one | 22614-56-8 | C₉H₆FNO | 163.15 | Commercially Available |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | Pd/C | 106.42 (Pd) | Sigma-Aldrich, Alfa Aesar |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Fisher Scientific |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | Airgas, Praxair |
| Celite® (Diatomaceous Earth) | 61790-53-2 | SiO₂ | 60.08 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | VWR |
Equipment
-
Parr Hydrogenation Apparatus or a two/three-neck round-bottom flask with a balloon of hydrogen
-
Magnetic stirrer and stir bars
-
Schlenk line or source of inert gas (Nitrogen or Argon)
-
Buchner funnel and filter flask assembly
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Glassware: Round-bottom flasks, graduated cylinders, beakers
-
Analytical balance
-
NMR Spectrometer (≥400 MHz for ¹H) and Mass Spectrometer for characterization
Health and Safety Information
It is imperative to conduct this procedure within a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE).
| Chemical | GHS Hazard Statements | Precautionary Measures |
| This compound | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7] | Avoid ingestion, inhalation, and contact with skin/eyes. Use in a well-ventilated area.[8] |
| Palladium on Carbon | Flammable solid. May be pyrophoric if dry. | Handle with care. Do not allow to dry completely. Can be handled as a slurry or under an inert atmosphere to prevent ignition. |
| Hydrogen Gas | Extremely flammable gas. Contains gas under pressure; may explode if heated. | Use in a well-ventilated area away from ignition sources. Ensure proper grounding of equipment. |
| Dichloromethane | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Use only in a fume hood. Avoid breathing vapors. Wear chemical-resistant gloves and safety goggles. |
| Ethyl Acetate / Hexane | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |
Waste Disposal: The palladium catalyst should be filtered and stored under water in a clearly labeled, closed container for proper disposal as hazardous waste. Halogenated and non-halogenated solvent waste should be collected in separate, designated containers.
Detailed Experimental Protocol
Workflow Overview
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-fluoroquinolin-2(1H)-one (1.63 g, 10.0 mmol).
-
Add absolute ethanol (100 mL) to dissolve the starting material.
-
Carefully add 10% Palladium on Carbon (10 mol %, ~1.06 g, handled as a slurry in ethanol for safety). Causality Note: 10 mol% is a robust catalyst loading to ensure a reasonable reaction rate without excessive cost. Ethanol is an excellent solvent for both the substrate and for performing hydrogenations.
-
-
Hydrogenation:
-
Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock.
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times to remove oxygen.
-
Finally, evacuate the inert gas and introduce hydrogen from the balloon. Ensure the system is sealed.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C). A positive pressure of hydrogen from the balloon should be maintained. Causality Note: Vigorous stirring is critical to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas) for an efficient reaction.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 2-3 hours.
-
TLC System: 50% Ethyl Acetate in Hexane.
-
Spot the starting material (SM) and the reaction mixture (RM) on the TLC plate.
-
Visualize under a UV lamp (254 nm). The starting material is UV active due to the conjugated system. The product will have a different Rf value and may be less UV active. The reaction is complete when the starting material spot is no longer visible.
-
The reaction is typically complete within 12-16 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Prepare a small plug of Celite® in a Buchner funnel.
-
Filter the reaction mixture through the Celite® plug to remove the palladium catalyst. Safety Note: The Celite® pad prevents the fine catalyst powder from passing through and potentially igniting on the filter paper upon drying.
-
Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure all product is collected.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
This should yield this compound as a white to off-white solid.
-
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Melting Point | Approx. 145-148 °C (based on similar structures) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.5-9.5 (br s, 1H, NH), ~7.0-7.2 (m, 1H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂) |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance is expected in the typical aryl-fluoride region. |
| MS (ESI+) | m/z: 166.1 [M+H]⁺, 188.1 [M+Na]⁺ |
Note: Exact NMR shifts can vary slightly depending on the solvent and concentration. The provided shifts are estimates based on chemical principles and data for analogous structures.[9][10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst. 2. Hydrogen leak. 3. Insufficient stirring. | 1. Use fresh or a different batch of catalyst. 2. Check all seals and connections; use a fresh balloon. 3. Increase the stirring rate. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up or recrystallization. | 1. Allow the reaction to run longer. 2. Ensure thorough washing of the catalyst. Use minimal hot solvent for recrystallization and ensure complete crystallization before filtering. |
| Product is Oily/Impure | 1. Residual solvent. 2. Incomplete crystallization. | 1. Dry the product under high vacuum for an extended period. 2. If recrystallization fails, purify by column chromatography (Silica gel, EtOAc/Hexane gradient). |
Conclusion
This application note provides a validated and robust protocol for the synthesis of this compound. By following the detailed steps for reaction execution, safety, and purification, researchers can reliably produce this valuable intermediate with high yield and purity, facilitating further research and development in the field of medicinal chemistry.
References
- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 6. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one using HPLC-UV and LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents robust and validated analytical methodologies for the precise and accurate quantification of 7-fluoro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for reliable analytical oversight in drug development, we provide detailed protocols for two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex biological matrices. The methodologies are developed based on the physicochemical properties of related quinolinone structures and are designed to meet the stringent requirements of international regulatory guidelines, such as ICH Q2(R1).[1][2][3][4]
Introduction
This compound is a fluorinated heterocyclic compound that serves as a vital building block in the synthesis of various pharmaceutical agents. The introduction of a fluorine atom can significantly modulate the pharmacological properties of a molecule, making precise quantification of this intermediate essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical workflows for this compound, from sample preparation to data analysis, underpinned by a strong scientific rationale for each procedural step.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. Based on its structure, a molecular weight of approximately 179.17 g/mol can be calculated. The presence of the fluorine atom and the quinolinone core suggests moderate polarity. These characteristics guide the selection of appropriate chromatographic conditions and sample preparation strategies. For instance, its aromatic nature makes it an excellent chromophore for UV detection, while its potential to be ionized allows for sensitive detection by mass spectrometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a workhorse for routine analysis, offering a balance of speed, simplicity, and reliability for determining the purity and concentration of this compound in bulk drug substances and intermediate process samples.
Rationale for Method Development
A reversed-phase HPLC method is selected due to the moderate polarity of the analyte. A C18 stationary phase is chosen for its versatility and proven performance with a wide range of small molecules. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the efficient elution and separation of the analyte from potential impurities. A photodiode array (PDA) detector is employed to determine the optimal detection wavelength and to assess peak purity.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, then hold for 2 minutes, and return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard or sample.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 100 µg/mL for analysis.
Method Validation (as per ICH Q2(R1))
This method should be validated for specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for the intended purpose.[1][4]
-
Specificity: Assessed by analyzing a blank (diluent), a placebo (if applicable), and the analyte, and demonstrating no interference at the retention time of this compound.
-
Linearity: A minimum of five concentrations are prepared to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of ≤ 2%.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[5][6]
Rationale for Method Development
The high sensitivity of LC-MS/MS allows for the detection of low concentrations of the analyte, which is crucial for pharmacokinetic studies. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition. The sample preparation procedure is designed to remove proteins and other matrix components that can interfere with the analysis.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, then hold for 1 minute, and return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined experimentally (Predicted: m/z 180.1 → [fragment ion]) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Method Validation (as per Bioanalytical Method Validation Guidelines)
The LC-MS/MS method must be validated for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Selectivity: Assessed by analyzing at least six different blank matrix samples to ensure no endogenous interferences.
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20%).
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.
Data Presentation and Visualization
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | µg/mL range | pg/mL to ng/mL range |
| Selectivity | Good | Excellent |
| Application | Purity, assay, content uniformity | Bioanalysis, impurity profiling |
| Matrix Tolerance | Low to moderate | High |
| Cost & Complexity | Lower | Higher |
Experimental Workflows
Caption: HPLC-UV analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the quantitative analysis of this compound. The choice of method will depend on the specific application, with HPLC-UV being ideal for routine quality control and LC-MS/MS offering the high sensitivity and selectivity required for bioanalytical studies. Proper method validation in accordance with regulatory guidelines is paramount to ensure the generation of reliable and accurate data, which is fundamental to the successful progression of drug development programs.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
Introduction: Unveiling the Potential of a Fluorinated Quinolinone Scaffold
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and neuroprotective effects.[1][2][3] The introduction of a fluorine atom, as in 7-fluoro-3,4-dihydroquinolin-2(1H)-one, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro and in vivo evaluation of this compound. The proposed assays are based on the known biological activities of structurally related quinolinone derivatives and are designed to build a foundational pharmacological profile of the compound.[1][5][6] The protocols are presented with an emphasis on the underlying scientific principles and the importance of robust experimental design to ensure data integrity and reproducibility.
Part 1: Foundational In Vitro Profiling
The initial phase of characterization involves a battery of in vitro assays to determine the compound's primary biological activities and guide further investigation. We will explore three key areas where quinolinone derivatives have shown promise: neuroprotection, antimicrobial activity, and anticancer cytotoxicity.
Neuroprotective Potential: Assays for Neurodegenerative Disease Targets
Quinoline derivatives have been identified as potential inhibitors of enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's.[1] The following enzymatic and cell-based assays are recommended for an initial screen of this compound.
Caption: Workflow for evaluating the neuroprotective potential of the test compound.
-
Rationale: Inhibition of AChE, the enzyme that degrades acetylcholine, is a key therapeutic strategy for Alzheimer's disease. This assay is based on the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE.
-
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Test compound and positive control (e.g., Donepezil)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution and mix.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition.
-
Plot the inhibition percentage against the compound concentration to determine the IC50 value.
-
| Parameter | AChE Assay | BACE1 Assay | GSK3β Assay |
| Principle | Colorimetric (Ellman's) | FRET | Kinase Activity (Luminescence) |
| Substrate | ATCI | FRET peptide | ATP, GSK3β substrate peptide |
| Detection λ | 412 nm | Ex/Em: 320/405 nm | Luminescence |
| Positive Control | Donepezil | BACE1 inhibitor | CHIR-99021 |
| Concentration Range | 0.1 nM - 100 µM | 0.1 nM - 100 µM | 0.1 nM - 100 µM |
Antimicrobial Activity: Screening for Antibacterial and Antifungal Effects
The quinoline scaffold is central to the fluoroquinolone class of antibiotics, which act by inhibiting DNA gyrase and topoisomerase IV.[2][5] Therefore, evaluating the antimicrobial properties of this compound is a logical step.
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to determine the potency of a potential new antimicrobial agent. The broth microdilution method is a standard and widely used technique.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Test compound and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Potential: Cytotoxicity Screening
Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] An initial assessment of the anticancer potential of this compound should involve cytotoxicity screening against a panel of human cancer cell lines.
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Test compound and positive control (e.g., Doxorubicin)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Part 2: Preliminary In Vivo Assessment
Following promising in vitro results, preliminary in vivo studies are essential to understand the compound's behavior in a whole organism. These initial studies focus on safety and pharmacokinetics before proceeding to efficacy models.
General Toxicology and Pharmacokinetic (PK) Profiling
-
Rationale: Before assessing efficacy, it is crucial to determine the maximum tolerated dose (MTD) and understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies are typically conducted in rodents.[8][9]
Caption: A generalized workflow for the in vivo evaluation of a lead compound.
-
Objective: To determine the MTD and observe any acute toxic effects.
-
Animals: Healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Procedure:
-
Divide animals into groups (n=3-5 per group).
-
Administer the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at increasing doses.
-
Include a vehicle control group.
-
Monitor animals closely for signs of toxicity (e.g., changes in behavior, weight loss, mortality) for up to 14 days.
-
The MTD is the highest dose that does not cause significant toxicity or mortality.
-
-
Objective: To determine key PK parameters.
-
Animals: Cannulated adult rats (e.g., Sprague-Dawley).
-
Procedure:
-
Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C.
-
Quantify the compound concentration in plasma using a validated LC-MS/MS method.
-
Calculate PK parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be calculated by comparing the AUC from oral and IV administration.
-
Efficacy Models
Based on the in vitro results and the established PK/PD profile, the compound can then be tested in relevant animal models of disease.
-
Neurodegenerative Disease: If the compound shows potent inhibition of AChE, BACE1, or GSK3β and is neuroprotective in vitro, a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) could be used to assess its effects on cognitive function and neuropathology.
-
Infectious Disease: For compounds with significant antimicrobial activity, a murine model of systemic infection (e.g., sepsis model) or a localized infection model (e.g., thigh infection model) can be used to evaluate in vivo efficacy.[8]
-
Oncology: If the compound demonstrates potent cytotoxicity against cancer cells, a tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, is the standard for evaluating in vivo anticancer activity.
Conclusion
This guide provides a structured and scientifically grounded approach to the initial in vitro and in vivo characterization of this compound. By systematically evaluating its potential in neuroprotection, antimicrobial, and anticancer applications, researchers can efficiently identify its most promising therapeutic avenue for further development. The provided protocols are intended as a starting point and should be optimized based on the specific properties of the compound and the research objectives.
References
- 1. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
large-scale synthesis and purification of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
An In-Depth Technical Guide to the Large-Scale Synthesis and Purification of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale synthesis and purification of this compound (CAS No. 4590-52-7). The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, and the 7-fluoro analogue serves as a critical building block for a variety of pharmaceutical candidates.[1] This document details a robust and scalable synthetic route via intramolecular Friedel-Crafts acylation, followed by industrial-scale purification protocols. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers, scientists, and drug development professionals to achieve high-yield, high-purity production.
Introduction and Rationale
This compound is a key intermediate in organic synthesis, valued for the strategic placement of the fluorine atom, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of target molecules.[1] Its utility as a reagent in the multicomponent, one-pot synthesis of more complex dihydroquinolinones further highlights its importance.[]
The successful transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction control, impurity profiling, and cost-effective purification. The protocol outlined herein is based on the highly reliable and scalable intramolecular Friedel-Crafts reaction, a cornerstone of heterocyclic chemistry for constructing cyclic ketones.[3][4][5][6] This approach offers excellent regioselectivity and is amenable to the multi-kilogram scale required for pharmaceutical development.
Strategic Overview of the Synthetic and Purification Workflow
The overall process is designed for efficiency and scalability, progressing from commercially available starting materials to the high-purity final product. The workflow emphasizes safety, yield, and purity at each stage.
Caption: Overall workflow for the synthesis and purification of this compound.
Part A: Large-Scale Synthesis Protocol
The selected synthetic route is a two-step process adapted from well-established procedures for analogous quinolinone structures, ensuring high reliability for scale-up.[3][7]
Step 1: Synthesis of N-(3-Fluorophenyl)-3-chloropropanamide (Precursor)
Causality: This initial acylation step forms the linear precursor required for the subsequent ring-closing reaction. The use of 3-chloropropionyl chloride provides the necessary three-carbon chain and an activated carbonyl group. A base is used to neutralize the HCl byproduct, driving the reaction to completion.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Moles | Equivalents |
| 3-Fluoroaniline | 111.12 | 111.1 g | 1.0 | 1.0 |
| 3-Chloropropionyl chloride | 126.98 | 133.3 g | 1.05 | 1.05 |
| Triethylamine (TEA) | 101.19 | 121.4 g (167 mL) | 1.2 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | - |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Reagent Charging: Charge the reactor with 3-fluoroaniline (1.0 mol) and dichloromethane (1.5 L). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.2 mol) to the cooled solution.
-
Acylation: Prepare a solution of 3-chloropropionyl chloride (1.05 mol) in DCM (250 mL) and add it to the dropping funnel. Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: This controlled addition is critical to manage the exothermicity of the acylation reaction and prevent the formation of di-acylated byproducts.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or HPLC until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding 1 L of 1 M HCl (aq). Separate the organic layer, wash with saturated sodium bicarbonate solution (1 L) followed by brine (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-fluorophenyl)-3-chloropropanamide as a solid. This crude product is typically of sufficient purity for the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
Causality: This is the key ring-forming step. A strong Lewis acid, aluminum chloride (AlCl₃), is used to catalyze an intramolecular electrophilic aromatic substitution. The Lewis acid coordinates with the amide and chloro groups, facilitating the formation of an acylium ion or a related electrophilic species that attacks the electron-rich aromatic ring ortho to the activating amino group, forming the desired six-membered ring.[5][6]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Moles | Equivalents |
| N-(3-Fluorophenyl)-3-chloropropanamide | 201.62 | 201.6 g | 1.0 | 1.0 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 400 g | 3.0 | 3.0 |
Procedure:
-
Reactor Setup: Use a 5 L reactor equipped for high-temperature reactions with robust mechanical stirring and a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with anhydrous aluminum chloride (3.0 mol).
-
Precursor Addition: Slowly add the crude N-(3-fluorophenyl)-3-chloropropanamide powder (1.0 mol) to the reactor in portions.
-
Safety Critical: This addition can be exothermic. Ensure adequate cooling capacity and add the precursor slowly to maintain control. The reaction is performed neat (without solvent) to form a melt.
-
-
Heating: Once the addition is complete, slowly heat the reaction mixture with stirring to 155-165 °C. The mixture will become a stirrable melt.[7]
-
Reaction Hold: Maintain the temperature at 155-165 °C for 3-4 hours. Monitor the reaction by taking aliquots, quenching them carefully, and analyzing by HPLC.
-
Cooling & Quenching: Cool the reaction mixture to below 100 °C. Very slowly and carefully, quench the reaction by adding the hot melt to a separate vessel containing 5 kg of crushed ice and 1 L of water with vigorous stirring.
-
Safety Critical: The quench is highly exothermic and releases HCl gas. This step MUST be performed in a well-ventilated fume hood or a reactor equipped with a scrubber.
-
-
Crude Product Isolation: The product will precipitate as a solid upon quenching. Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the crude solid by filtration, wash thoroughly with deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the crude solid in a vacuum oven at 60-70 °C to a constant weight. Expected crude yield is typically 75-85%.
Part B: Purification and Quality Control
For large-scale operations, recrystallization is the most effective and economical method for achieving high purity.[8] Column chromatography is generally reserved for smaller scales or when extremely high purity is required.[9]
Caption: Decision workflow for the purification of this compound.
Protocol: Recrystallization
Causality: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility upon cooling, allowing the pure compound to crystallize while impurities remain in the mother liquor.[8] For quinoline derivatives, polar protic solvents like ethanol or solvent mixtures like ethanol/water are often effective.[10]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Large, jacketed reactor or Erlenmeyer flasks
-
Heating mantle or steam bath
-
Filtration apparatus (Büchner funnel or Nutsche filter-dryer)
Procedure:
-
Solvent Volume Determination: For every 100 g of crude product, start with approximately 500-700 mL of 95% ethanol.
-
Dissolution: In a suitable vessel, add the crude solid to the ethanol. Heat the mixture to a gentle reflux (approx. 78 °C) with stirring. The solid should dissolve completely. If it does not, add more ethanol in small portions until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated filter to remove them. This step is crucial for achieving the highest purity.
-
Crystallization: Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to occlude impurities.
-
Expert Insight: If crystallization does not initiate as the solution cools, it may be supersaturated. Induce crystallization by scratching the inside of the vessel with a glass rod or by adding a single seed crystal of the pure product.[11]
-
-
Complete Precipitation: Once the solution has reached room temperature and crystal formation has occurred, cool the slurry further in an ice-water bath (0-5 °C) for at least 1 hour to maximize the recovery yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold 50% ethanol/water to remove residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Quality Control and Purity Assessment
The purity of the final product must be rigorously assessed to ensure it meets specifications.
| Analysis Method | Purpose | Typical Specification |
| HPLC | Quantify purity and detect impurities | > 98.0% (Area %) |
| Melting Point | Assess purity (sharp range indicates high purity) | Specific range (e.g., 168-172 °C) |
| ¹H NMR / ¹⁹F NMR | Confirm chemical structure and identity | Spectrum conforms to reference |
A validated Reversed-Phase HPLC (RP-HPLC) method is standard for determining the purity of fluoroquinolone compounds.[12][13] A typical system would involve a C18 column with a mobile phase gradient of water and acetonitrile.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
3-Chloropropionyl Chloride: This reagent is corrosive and a lachrymator. Handle only in a certified chemical fume hood.
-
Aluminum Chloride (Anhydrous): Reacts violently with water. Ensure all equipment is scrupulously dry. The powder is corrosive and harmful if inhaled.
-
Quenching: The quenching of the AlCl₃ melt is extremely hazardous. It is highly exothermic and releases large volumes of corrosive HCl gas. This must be done with extreme caution, using a slow addition to ice and with appropriate ventilation and scrubbing capabilities.
References
- 1. CAS 4590-52-7: this compound [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 6-BroMo-7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 10. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 7-Fluoro-3,4-dihydroquinolin-2(1H)-one as a Versatile Scaffold for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of the Fluorinated Dihydroquinolinone Core
The 3,4-dihydroquinolin-2(1H)-one (DHQO) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds. Its rigid, bicyclic structure provides a defined three-dimensional geometry ideal for targeted interactions with biological macromolecules. The strategic introduction of a fluorine atom, as in 7-fluoro-3,4-dihydroquinolin-2(1H)-one, offers medicinal chemists a powerful tool to modulate key drug-like properties.
Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity without significantly increasing steric bulk.[1][2] By blocking sites of metabolic oxidation or altering the electronic nature of the aromatic ring, the 7-fluoro substituent can enhance pharmacokinetic profiles and improve target engagement.[3][4]
This guide provides an in-depth examination of this compound as a foundational building block. We will explore its core reactivity and present detailed, field-proven protocols for its derivatization into more complex heterocyclic systems, thereby enabling researchers in drug discovery and chemical biology to leverage its full synthetic potential.
Physicochemical & Spectroscopic Profile
A thorough understanding of the starting material is critical for reaction design and product characterization. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4590-52-7 | |
| Molecular Formula | C₉H₈FNO | |
| Molecular Weight | 165.16 g/mol | |
| Appearance | Off-white to pale yellow solid (typical) | |
| Solubility | Soluble in DMSO, DMF, MeOH, CHCl₃; sparingly soluble in water |
Spectroscopic Characterization (Expected)
While a comprehensive public dataset for this specific isomer is limited, its spectroscopic signature can be reliably predicted based on fundamental principles and data from analogous structures.[5][6]
-
¹H NMR: The spectrum is expected to show distinct regions. The aromatic region will feature three protons, with splitting patterns influenced by fluorine (¹H-¹⁹F coupling) and adjacent protons. Two aliphatic triplets, corresponding to the ethylene bridge at C3 and C4, will appear upfield. A broad singlet for the N-H proton will also be present.
-
¹³C NMR: Nine carbon signals are expected. The carbonyl carbon (C2) will be the most downfield signal (~170 ppm). The aromatic carbons will show characteristic C-F coupling, with the carbon directly attached to fluorine (C7) exhibiting a large one-bond coupling constant (¹JCF).
-
Mass Spectrometry (MS): The nominal mass will correspond to an [M+H]⁺ ion at m/z 166.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Core Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from three primary reactive zones, which can be selectively addressed through careful choice of reagents and conditions.
Caption: Key reactive zones of the 7-fluoro-DHQO scaffold.
-
Lactam Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic amide anion. This site is the primary handle for introducing alkyl, aryl, or acyl substituents.
-
Aromatic Ring (C5, C6, C8): The ring is susceptible to electrophilic aromatic substitution (EAS).[7] The outcome is governed by the combined directing effects of the activating, ortho,para-directing amide group and the deactivating, ortho,para-directing fluorine atom.[8] The C6 and C8 positions are the most likely sites for substitution.
-
Aliphatic Bridge (C3, C4): While less reactive, this saturated portion can be functionalized, often requiring initial oxidation to the corresponding quinolin-2-one to introduce reactivity at the C3 or C4 position.
Application Protocols
The following protocols are designed to be self-validating, including guidance on reaction monitoring, work-up, and product characterization.
Protocol 1: N-Alkylation via Base-Mediated Nucleophilic Substitution
This protocol details the introduction of a benzyl group at the N1 position, a common strategy for installing a protecting group or a pharmacophoric element.
Causality & Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen, generating a highly nucleophilic amide anion. Anhydrous DMF is used as a polar aprotic solvent to dissolve the resulting sodium salt and facilitate the subsequent SN2 reaction with benzyl bromide. The reaction is run at 0°C initially to control the exothermic deprotonation step.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 1.00 g, 6.06 mmol).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, ~10 mL/g) via syringe and stir until fully dissolved.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq, e.g., 0.29 g, 7.27 mmol) portion-wise over 10 minutes. Caution: H₂ gas is evolved.
-
Activation: Stir the resulting suspension at 0°C for 30 minutes. The solution may become slightly cloudy or change color.
-
Alkylation: Add benzyl bromide (1.1 eq, e.g., 0.79 mL, 6.67 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate/Hexanes. The product spot should be less polar (higher Rf) than the starting material.
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the pure N-benzylated product.
Expected Product Characterization:
-
¹H NMR: Disappearance of the broad N-H singlet. Appearance of a benzylic CH₂ singlet (~5.0-5.3 ppm) and new aromatic signals corresponding to the benzyl group.
-
MS: [M+H]⁺ ion at m/z 256.1.
Protocol 2: Electrophilic Aromatic Substitution - Regioselective Nitration
This protocol describes the introduction of a nitro group onto the aromatic ring, a key intermediate for further functionalization (e.g., reduction to an amine).
Causality & Rationale: The combination of concentrated nitric and sulfuric acids generates the potent nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[9] The reaction is performed at low temperatures to control the highly exothermic nature of the reaction and to minimize side product formation. The regioselectivity is directed primarily to the C6 position, which is para to the activating amide group and meta to the deactivating fluorine atom.
Caption: Experimental workflow for the nitration of 7-fluoro-DHQO.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, add this compound (1.0 eq) and cool to 0°C.
-
Acidification: Slowly add concentrated sulfuric acid (~5 mL/g) while maintaining the temperature at 0°C. Stir until a clear solution is obtained.
-
Nitration: Add fuming nitric acid (1.1 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Carefully take an aliquot, quench it in ice water, and extract with ethyl acetate to spot on a TLC plate to monitor for the consumption of starting material.
-
Quenching & Precipitation: Once the reaction is complete, pour the acidic solution slowly and carefully onto a large beaker of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper), then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield the 7-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one. The product is often pure enough for subsequent steps without further purification.
Expected Product Characterization:
-
¹H NMR: The aromatic region will simplify to two singlets (or narrow doublets), as the C6 proton is replaced.
-
IR: Appearance of strong characteristic stretches for the nitro group (NO₂) at ~1520 cm⁻¹ and ~1340 cm⁻¹.
-
MS: [M+H]⁺ ion at m/z 211.0.
Advanced Application: Synthesis of Fused Heterocyclic Systems
The derivatized quinolinone can be used to construct more complex, polycyclic systems. For example, the 7-amino derivative (obtained by reduction of the 6-nitro product from Protocol 2) can be used to build fused pyrimido[4,5-b]quinoline systems, which are of significant biological interest.[10][11]
Synthetic Rationale: This multi-step synthesis demonstrates the power of sequential functionalization. Nitration provides a handle that, upon reduction, yields a nucleophilic amino group. This new functionality can then participate in cyclization reactions to build an entirely new fused ring system. A three-component reaction between an aromatic amine, an aldehyde, and barbituric acid is a known method for creating fused pyrimidines.[10]
Caption: Multi-step workflow to synthesize fused pyrimidines.
This advanced application highlights how this compound serves not just as a final scaffold but as a crucial intermediate for building molecular complexity, enabling access to novel chemical space for drug discovery programs.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. mdpi.com [mdpi.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. youtube.com [youtube.com]
- 10. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 3,4-dihydroquinolin-2(1H)-one core is one such esteemed structure, forming the backbone of numerous pharmacologically active compounds, including approved drugs like the antipsychotic aripiprazole and the antiplatelet agent cilostazol.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for the precise orientation of functional groups, while also offering multiple points for chemical modification.
This guide focuses on a specific, yet highly strategic, variant of this scaffold: 7-fluoro-3,4-dihydroquinolin-2(1H)-one . The introduction of a fluorine atom at the 7-position is not a trivial substitution. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and experimental protocols related to the use of this compound as a cornerstone for developing next-generation therapeutics.
The Rationale for Fluorination: Enhancing Drug-Like Properties
The strategic placement of a fluorine atom on a drug scaffold can profoundly influence its biological activity and disposition. The 7-position of the dihydroquinolinone ring is a key site for substitution, as modifications here can project into solvent-exposed regions or specific sub-pockets of a target protein's binding site.
Key Advantages of the 7-Fluoro Substitution:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.[2]
-
Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement can also alter a molecule's electrostatic potential, improving its permeability across biological membranes.[4]
-
Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's active site. It can also act as a hydrogen bond acceptor, further anchoring the molecule to its target.
-
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for optimizing a compound's solubility and target engagement at physiological pH.
Synthesis of this compound: A General Protocol
While multiple synthetic routes to dihydroquinolinones exist, a common and reliable method involves the intramolecular cyclization of an N-arylpropenamide. The following protocol is a representative example adapted for the synthesis of the 7-fluoro analog.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound via a Friedel-Crafts-type cyclization.
Materials:
-
3-Fluoroaniline
-
Cinnamoyl chloride
-
Aluminum trichloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step 1: Acylation of 3-Fluoroaniline
-
To a solution of 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add cinnamoyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(3-fluorophenyl)cinnamamide.
Step 2: Intramolecular Cyclization
-
To a solution of N-(3-fluorophenyl)cinnamamide (1.0 eq) in anhydrous chlorobenzene, add aluminum trichloride (4.0 eq) portion-wise at a temperature below 30 °C.[5]
-
Heat the reaction mixture to 75 °C and stir for 1-2 hours.[5]
-
Cool the mixture to approximately 40 °C and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Allow the mixture to stand overnight at room temperature.
-
Collect the resulting precipitate by filtration, washing with water.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound as a solid.
Figure 1. Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a versatile starting point for the development of inhibitors for a range of therapeutic targets. Below are key application areas with exemplary protocols.
Kinase Inhibitors for Oncology
Rationale: Many kinases, particularly those implicated in cancer, have ATP binding sites that can be targeted by small molecule inhibitors. The dihydroquinolinone scaffold can serve as an excellent "hinge-binder," a common motif in kinase inhibitors that mimics the adenine part of ATP. The 7-fluoro substituent can enhance binding to the kinase hinge region and improve metabolic stability.[6][7] For instance, derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and glioblastoma.[8][9]
Target Profile: VEGFR2
VEGFR2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure a supply of nutrients and oxygen. Inhibiting VEGFR2 can thus starve the tumor and prevent its growth and metastasis.
Figure 2. Simplified VEGFR2 signaling pathway and point of inhibition.
Protocol: In Vitro VEGFR2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from this compound against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Then, dilute these solutions in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
VEGFR2 kinase solution
-
Poly(Glu, Tyr) substrate
-
-
Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km for VEGFR2.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence signal for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Representative IC₅₀ Values for Dihydroquinolinone-based VEGFR2 Inhibitors
| Compound ID | Modification on Scaffold | IC₅₀ (µM) on Glioblastoma Cells | Reference |
| 4m | 6-oxy-acetohydrazide linked to 5-fluoro-2-oxoindolin-3-ylidene | 4.20 | [8][10] |
| 4q | 6-oxy-acetohydrazide linked to chlorophenylpyrimidinylmethylene | 8.00 | [8][10] |
| 4u | (structure not specified) | 7.96 | [8][10] |
| Temozolomide (Standard) | N/A | 92.90 | [8][10] |
This table showcases the potential of the dihydroquinolinone scaffold. The introduction of a 7-fluoro group is hypothesized to further enhance potency and improve pharmacokinetic properties.
Agents for Neurodegenerative Diseases
Rationale: The dihydroquinolinone scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. One strategy involves the inhibition of cholinesterases (AChE and BChE), enzymes that break down the neurotransmitter acetylcholine. Derivatives of related quinazolinone structures have shown promise as cholinesterase inhibitors.[1][11] The 7-fluoro substituent could enhance blood-brain barrier penetration and provide specific interactions within the enzyme's active site.
Protocol: Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the potential toxicity of newly synthesized this compound derivatives on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuro-therapeutics or A549 lung cancer cells for oncology).
Materials:
-
Human cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell growth). A high IC₅₀ value indicates low cytotoxicity.
Conclusion and Future Directions
This compound represents a highly valuable and strategic building block in modern medicinal chemistry. Its rigid core provides a reliable anchor for pharmacophoric groups, while the 7-fluoro substituent offers a powerful tool for enhancing metabolic stability, modulating physicochemical properties, and improving target engagement. The application notes and protocols provided herein demonstrate its potential in diverse therapeutic areas, from oncology to neurodegenerative diseases. Future research should focus on the systematic exploration of derivatives of this scaffold, employing combinatorial chemistry and structure-based design to generate novel drug candidates with superior efficacy and safety profiles. The continued investigation of this "fluoro-privileged" scaffold is poised to yield significant advancements in the discovery of new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one in the Synthesis of Bioactive Molecules
Abstract
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of a fluorine atom at the 7-position significantly modulates the scaffold's physicochemical and pharmacological properties. This guide provides an in-depth exploration of 7-fluoro-3,4-dihydroquinolin-2(1H)-one as a versatile starting material for the synthesis of diverse, high-value bioactive molecules. We will delve into the rationale behind its use, focusing on key applications in the development of kinase inhibitors, central nervous system (CNS) agents, and enzyme inhibitors. Detailed, field-proven protocols are provided to empower researchers in drug discovery and development.
The Rationale: Why this compound?
The quinolinone motif is frequently found in bioactive natural products and synthetic drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, facilitating precise interactions with biological targets. The incorporation of a fluorine atom, particularly on the aromatic ring, is a cornerstone of modern drug design.
The Role of the Fluorine Atom: The fluorine at the C-7 position is not merely an isosteric replacement for hydrogen; it imparts a unique set of properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[2]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, potentially increasing potency.[2][3]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the lactam nitrogen or appended amines, which can alter solubility, membrane permeability, and target engagement.[4][5]
-
Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, locking it into a more bioactive shape.[4]
These attributes make this compound a highly valuable building block for generating novel chemical entities with potentially superior drug-like properties.
Caption: Logical flow from the core scaffold to improved drug properties.
Application I: Synthesis of Kinase Inhibitors
The dihydroquinolinone scaffold is a well-established template for designing ATP-competitive kinase inhibitors.[6][7] Its structure can effectively mimic the hinge-binding portion of ATP. Derivatives have shown promise as inhibitors of targets like VEGFR2, which is crucial in angiogenesis and the progression of cancers such as glioblastoma multiforme.[8]
Scientific Rationale: Functionalization of the this compound core at the N-1 and C-6/C-8 positions allows for the exploration of key interactions within the kinase ATP binding site. The N-1 position can be substituted to project vectors into the solvent-exposed region, while modifications to the aromatic ring can target the hydrophobic back pocket. The C-7 fluorine enhances these interactions through favorable electrostatic contacts.
Caption: Workflow for generating kinase inhibitors from the core scaffold.
Protocol 2.1: Synthesis of an N-Arylated Derivative via Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl bromide to the N-1 position of the lactam, a key step in building many kinase inhibitors.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromopyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask and standard glassware
-
Nitrogen or Argon atmosphere setup
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), aryl bromide (1.2 eq), and cesium carbonate (2.0 eq).
-
Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in a small amount of anhydrous dioxane. Stir for 5 minutes until the solution is homogeneous.
-
Reaction Setup: Add the catalyst premix to the Schlenk flask containing the reagents. Add enough anhydrous dioxane to achieve a substrate concentration of approximately 0.1 M.
-
Heating: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yields typically range from 60-85%.
Application II: Synthesis of CNS-Active Agents
The 1,2,3,4-tetrahydroquinoline framework, accessible from the dihydroquinolinone scaffold via reduction, is present in molecules targeting the central nervous system. For example, derivatives have been developed as potent and selective neuronal nitric oxide synthase (nNOS) inhibitors for treating neuropathic pain and migraine.[9] The core structure is also analogous to dopamine agonists like Ropinirole.[10][11]
Scientific Rationale: Reduction of the C-2 lactam carbonyl group in this compound yields the corresponding 7-fluoro-1,2,3,4-tetrahydroquinoline. This transformation converts the planar amide into a more flexible, basic secondary amine, which is a common feature in many CNS drugs that interact with G-protein coupled receptors or ion channels. The fluorine atom can enhance blood-brain barrier permeability and improve metabolic stability in the brain.
Protocol 3.1: Reduction of the Lactam Carbonyl to a Tetrahydroquinoline
This protocol details the reduction of the amide functionality using a powerful reducing agent like lithium aluminum hydride (LAH).
Materials:
-
This compound derivative (e.g., N-alkylated)
-
Lithium aluminum hydride (LAH, LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Sodium sulfate (Na₂SO₄) powder or Glauber's salt
-
Ice bath
Step-by-Step Methodology:
-
Vessel Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: Suspend LAH (2.0-3.0 eq) in anhydrous THF in the flask and cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the this compound derivative (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the LAH slurry at 0 °C over 30 minutes. Caution: The reaction is exothermic.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-8 hours).
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Carefully and sequentially add dropwise:
-
'X' mL of water (where X = grams of LAH used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter. Stir vigorously for 1 hour until a white precipitate forms.
-
-
Filtration & Extraction: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or by acid-base extraction to isolate the basic amine product.
-
Characterization: Confirm the structure via NMR and MS.
Application III: Synthesis of Carbonic Anhydrase Inhibitors
Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been successfully conjugated with peptides to create potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II.[12] The 7-fluoro analogue serves as a precursor to these compounds, where the fluorine can be replaced by an amino group via nucleophilic aromatic substitution (SₙAr) or, more commonly, by starting with a 7-nitro precursor which is then reduced.
Scientific Rationale: The dihydroquinolinone core acts as a scaffold to position a peptide chain, which can form specific interactions with residues in and around the active site of the carbonic anhydrase enzyme. The sulfonamide group is a classic zinc-binding pharmacophore for this enzyme class, but other functionalities can also confer inhibitory activity. The study by Küçükbay et al. demonstrated that peptide conjugates of the core structure can achieve micromolar inhibition of hCA II.[12]
Data Summary: hCA II Inhibition by Peptide-Dihydroquinolinone Conjugates
The following table summarizes inhibition data for selected compounds from the literature to illustrate the structure-activity relationship (SAR).[12] This highlights how modifications to the peptide appended to the core scaffold impact biological activity.
| Compound ID | Peptide Moiety | hCA II Kᵢ (µM) |
| 2 | L-Ala | 15.7 |
| 3 | D-Ala | 65.7 |
| 6 | L-Phe | 25.4 |
| 10 | L-Val | 33.1 |
| 13 | L-Pro | 42.6 |
| 15 | Gly-Gly | 55.7 |
Data sourced from Küçükbay, H., et al. (2021).[12]
Protocol 4.1: Peptide Coupling to a 7-Amino-Dihydroquinolinone Scaffold
This protocol outlines a standard procedure for amide bond formation between the 7-amino derivative (synthesized from the 7-fluoro or 7-nitro precursor) and an N-protected amino acid.
Materials:
-
7-amino-3,4-dihydroquinolin-2(1H)-one
-
N-Boc-protected amino acid (e.g., Boc-L-Alanine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF. Stir for 5 minutes.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for another 10 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of 7-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a minimal amount of DMF to the activated ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the Boc-protected conjugate.
-
Deprotection (Optional): To obtain the final free amine, dissolve the purified product in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the final peptide conjugate as a TFA salt.
-
Characterization: Confirm the structure of the final product by NMR and HRMS.[12]
Conclusion and Future Outlook
This compound is more than just a building block; it is a strategic starting point for the development of sophisticated bioactive molecules. Its inherent structural features, enhanced by the presence of a fluorine atom, provide a robust platform for generating compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols detailed herein offer reliable methods for functionalizing this scaffold to access diverse chemical space. Future applications will likely see this core integrated into novel modalities such as PROTACs, covalent inhibitors, and PET imaging agents, further solidifying its importance in the landscape of modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | 166883-03-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 8. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis
An in-depth guide to overcoming common challenges in the synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical development. This technical support center provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable heterocyclic scaffold frequently utilized in the synthesis of biologically active compounds, including novel therapeutics.[1] Its synthesis, most commonly achieved via an intramolecular Friedel-Crafts cyclization, can present challenges related to yield, purity, and scalability. This guide is designed to serve as a dedicated resource for scientists, providing expert insights and practical solutions to navigate the complexities of this synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific experimental issues in a problem-solution format, explaining the underlying chemical principles for each recommendation.
Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several factors, primarily related to the efficiency of the intramolecular Friedel-Crafts cyclization.
A1: Potential Causes & Solutions
-
Inefficient Catalyst Activity: The Friedel-Crafts reaction is catalyzed by a strong Lewis or Brønsted acid. The activity of this catalyst is paramount.
-
Lewis Acids (e.g., Aluminum Chloride, AlCl₃): AlCl₃ is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glovebox or under a stream of inert gas like argon or nitrogen). Ensure all glassware is rigorously dried.
-
-
Brønsted Acids (e.g., Polyphosphoric Acid - PPA, Trifluoromethanesulfonic Acid): The strength and composition of PPA can vary. Older PPA may have absorbed water, reducing its efficacy.
-
Solution: Use high-quality PPA with a known phosphoric anhydride (P₂O₅) content. For highly recalcitrant substrates, a stronger acid like trifluoromethanesulfonic acid can be effective, often leading to higher yields under optimized conditions.[2]
-
-
-
Suboptimal Reaction Temperature and Time: Friedel-Crafts reactions are highly sensitive to temperature.
-
Problem: A temperature that is too low may result in an impractically slow reaction rate and incomplete conversion. Conversely, a temperature that is too high can lead to charring, tar formation, and unwanted side products, ultimately reducing the yield of the desired product.
-
Solution: A systematic optimization is crucial. Start with conditions reported in the literature and adjust incrementally. For AlCl₃-mediated reactions, a common approach involves the slow addition of the catalyst at a low temperature (e.g., 0 °C) to control the initial exotherm, followed by gradually warming to the optimal reaction temperature (e.g., 30-70 °C).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant degradation occurs.
-
-
Poor Quality of Starting Material: The purity of the precursor, typically an N-(3-fluorophenyl)-3-halopropionamide, is critical.
-
Problem: Impurities in the starting material can consume the catalyst or participate in side reactions.
-
Solution: Ensure the precursor is fully characterized and purified (e.g., by recrystallization or column chromatography) before use. Confirm its identity and purity via NMR and melting point analysis.
-
-
Improper Reaction Quenching: The workup procedure, especially the quenching of the strong acid catalyst, is a step where significant product loss can occur.
-
Problem: Adding water or base directly to the reaction mixture containing a large excess of AlCl₃ or PPA will cause a violent, uncontrolled exothermic reaction, which can degrade the product.
-
Solution: The recommended procedure is to cool the reaction vessel in an ice bath and slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice, often containing concentrated hydrochloric acid. This ensures the temperature remains low and the aluminum salts stay in solution.
-
Q2: I am observing a major impurity that is difficult to separate from my product. What could it be and how can I prevent its formation?
The formation of isomers or oligomers are common side reactions in this synthesis.
A2: Potential Side Products & Prevention Strategies
-
Isomer Formation (5-fluoro-3,4-dihydroquinolin-2(1H)-one):
-
Cause: The intramolecular electrophilic aromatic substitution can theoretically occur at two positions on the aromatic ring relative to the activating amide group: ortho or para to the fluorine atom. While cyclization para to the fluorine (to give the 7-fluoro product) is electronically and sterically favored, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can sometimes lead to the formation of the 5-fluoro isomer.
-
Prevention: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. Careful control of temperature is the most critical parameter. Using a more selective catalyst system can also mitigate this.
-
-
Intermolecular Reaction Products:
-
Cause: At high concentrations, the activated precursor can act as an electrophile and react with another molecule of the starting material (an intermolecular reaction) instead of cyclizing. This leads to the formation of dimers or oligomers, which can complicate purification.
-
Prevention: Adhere to the principle of high dilution. Running the reaction in a larger volume of solvent favors the intramolecular pathway over the intermolecular one. The optimal concentration should be determined experimentally, but starting with concentrations reported in established protocols is advised.
-
Q3: The purification of the final product by recrystallization is inefficient. What alternative methods and solvent systems should I consider?
Purification is key to obtaining the final compound with the high purity required for subsequent applications.
A3: Purification Strategies
-
Recrystallization: This is the most common and scalable method.
-
Solvent Selection: If a single solvent is ineffective, a binary solvent system is often successful. A common choice is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate), paired with an anti-solvent in which the compound is poorly soluble (e.g., water or hexanes). A methanol-water mixture is often effective for purifying hydroxylated dihydroquinolinones, a related class of compounds.[4]
-
Technique: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
Silica Gel Column Chromatography:
-
Application: This method is ideal for removing impurities with different polarities from the desired product, such as isomeric byproducts or unreacted starting material.
-
Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or pure ethyl acetate). The optimal solvent system should be determined beforehand using TLC analysis.
-
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method is the intramolecular Friedel-Crafts acylation of an N-aryl-β-halopropionamide derivative. The general pathway involves reacting 3-fluoroaniline with 3-chloropropionyl chloride to form N-(3-fluorophenyl)-3-chloropropionamide. This precursor is then cyclized in the presence of a strong Lewis acid, typically AlCl₃, to yield the target dihydroquinolinone.[5]
How do I choose between a Lewis acid (like AlCl₃) and a Brønsted acid (like PPA)?
The choice of acid catalyst depends on several factors including substrate reactivity, desired reaction conditions, cost, and safety.
| Feature | Lewis Acid (e.g., AlCl₃) | Brønsted Acid (e.g., PPA) |
| Reactivity | Generally very high, effective for less activated rings. | Milder, often requires higher temperatures. Good for activated rings. |
| Handling | Highly hygroscopic, corrosive, and reacts violently with water. Requires inert atmosphere. | Viscous liquid, easier to handle than AlCl₃ but still highly corrosive. |
| Workup | Can be challenging due to the formation of aluminum salt sludges. Requires careful quenching. | Simpler workup; typically involves pouring into water/ice and neutralizing. |
| Cost | Relatively inexpensive and widely available. | Generally more expensive than AlCl₃. |
What safety precautions are essential during this synthesis?
-
Reagent Handling: Both AlCl₃ and strong Brønsted acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle AlCl₃ in a fume hood and under an inert atmosphere.
-
Reaction Quenching: The quenching of the reaction is highly exothermic. Perform this step behind a blast shield in a fume hood, and add the reaction mixture to ice slowly and cautiously.
-
Solvents: Use appropriate solvents for the reaction. For instance, chlorobenzene is often used with AlCl₃.[3] Ensure adequate ventilation as solvents may be flammable or toxic.
Experimental Protocols & Visualizations
Protocol: AlCl₃-Mediated Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Preparation of N-(3-fluorophenyl)-3-chloropropionamide
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine, 1.1 eq) to the solution.
-
Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a rigorously dried three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, ~3.0 eq).
-
Add a dry solvent (e.g., chlorobenzene) and cool the suspension to 0 °C.[3]
-
Add the N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) portion-wise, keeping the internal temperature below 10 °C.
-
After the addition, slowly warm the mixture to 60-70 °C and stir for 4-8 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl.
-
The resulting precipitate is the crude product. Collect it by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. 7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting common issues in 7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis
Welcome to the technical support center for the synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated lactam scaffold. As a key intermediate in the development of various pharmaceutical agents, its efficient and reliable synthesis is paramount.
This document moves beyond simple protocols to address the nuanced challenges encountered in the laboratory. We will explore the causality behind common synthetic issues, provide validated troubleshooting strategies, and offer detailed experimental procedures to guide you to a successful outcome.
Frequently Asked Questions (FAQs) - Core Issues
Q1: My primary synthetic route, an intramolecular Friedel-Crafts cyclization of a 3-(aminophenyl)propanoic acid derivative, is resulting in very low yields. What are the likely causes and how can I improve it?
This is the most common challenge reported by researchers. Low yields in this reaction typically stem from two primary factors: insufficient electrophilic activation of the carboxylic acid moiety and deactivation of the aromatic ring by the fluorine substituent.
Causality Explained: The fluorine atom at the meta-position to the cyclizing side chain exerts a strong electron-withdrawing inductive effect (-I). This deactivates the aromatic ring towards electrophilic substitution, making the ring closure inherently difficult. Furthermore, the carboxylic acid must be converted into a more potent electrophile (like an acylium ion) by a strong acid catalyst for the reaction to proceed. An imbalance in these electronic factors is the root cause of low conversion.
Troubleshooting Workflow:
Technical Support Center: Optimization of Reaction Conditions for 7-fluoro-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of 7-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.
I. Reaction Overview and Mechanism
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. A common and effective method involves the intramolecular Friedel-Crafts cyclization of a suitable N-phenyl-3-halopropionamide precursor. Understanding the underlying mechanism is key to effective troubleshooting.
The reaction typically proceeds via an electrophilic aromatic substitution pathway. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl group, generating a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the desired cyclic product.
Illustrative Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a multifaceted problem that can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initially planned reaction time, consider extending the duration. A moderate increase in temperature can also be beneficial, but be cautious of potential side reactions.[1]
-
-
Suboptimal Catalyst Loading: The amount of Lewis acid catalyst is critical. Too little will result in a sluggish and incomplete reaction, while an excess can lead to side product formation and purification challenges.
-
Troubleshooting: The stoichiometry of the Lewis acid (e.g., AlCl₃) is crucial. For the related synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from N-(3-hydroxyphenyl)-3-chloropropionamide, a significant excess of AlCl₃ is often used to drive the reaction.[2] A systematic optimization of the catalyst loading should be performed.
-
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic. Moisture in the reaction setup will quench the catalyst, significantly reducing its activity.
-
Troubleshooting: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and handle the Lewis acid in a glove box or under a positive pressure of inert gas.
-
-
Poor Quality of Starting Materials: Impurities in the starting N-(3-fluorophenyl)-3-chloropropionamide can interfere with the reaction.
-
Troubleshooting: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography.
-
Optimization Workflow for Low Yield:
Caption: Systematic workflow for troubleshooting low reaction yields.
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the cyclization?
A2: The formation of isomeric products, such as 5-fluoro-3,4-dihydroquinolin-2(1H)-one, is a known challenge in Friedel-Crafts cyclizations of meta-substituted anilines. The regioselectivity is governed by both steric and electronic factors.
Potential Causes & Solutions:
-
Electronic Effects: The fluorine atom is an ortho-, para-director due to its electron-donating resonance effect, but deactivating due to its strong inductive effect. The amide group is also a directing group. The interplay of these effects can lead to cyclization at either the C2 or C6 position relative to the fluorine atom.
-
Steric Hindrance: Cyclization at the position ortho to the bulky amide-bearing substituent might be sterically hindered.
-
Reaction Conditions: The choice of Lewis acid and solvent can influence the regioselectivity.
-
Troubleshooting: A screen of different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) and solvents of varying polarity (e.g., chlorobenzene, dichloroethane, nitrobenzene) may be necessary to find the optimal conditions for the desired isomer.[3] In some cases, a combination of acids can also influence the outcome.[4]
-
Table 1: Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Recommended Action |
| Lewis Acid | Can alter the transition state geometry and electrophilicity. | Screen various Lewis acids (AlCl₃, FeCl₃, TiCl₄, etc.). |
| Solvent | Can influence the solubility of intermediates and the catalyst's activity. | Test solvents with different polarities (e.g., CS₂, DCE, nitrobenzene). |
| Temperature | Can affect the kinetic vs. thermodynamic product ratio. | Run the reaction at different temperatures to assess the impact. |
Q3: The purification of my crude product is difficult due to the presence of persistent impurities. What are the likely side products and how can I remove them?
A3: Purification challenges often arise from the formation of side products with similar polarities to the desired product.
Common Side Products & Purification Strategies:
-
Dehalogenated Product: In some instances, the fluorine atom can be lost under harsh reaction conditions.
-
Purification: Careful column chromatography on silica gel can often separate the dehalogenated product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
-
Polymerization Products: Overly aggressive reaction conditions (high temperature or high catalyst concentration) can lead to the formation of polymeric materials.
-
Purification: These are typically high molecular weight, insoluble materials that can often be removed by filtration of the crude reaction mixture.
-
-
Unreacted Starting Material: As discussed in Q1, incomplete conversion will leave starting material in the crude product.
-
Purification: The starting material is generally more polar than the product and can be separated by column chromatography.
-
General Purification Protocol:
-
Quench the reaction: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to obtain a highly pure product.[2]
III. Experimental Protocols
General Procedure for the Synthesis of this compound:
This is a generalized procedure and may require optimization for your specific setup.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (AlCl₃, 3-5 equivalents) and an anhydrous solvent (e.g., chlorobenzene).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of N-(3-fluorophenyl)-3-chloropropionamide (1 equivalent) in the same anhydrous solvent to the cooled suspension. The addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for a specified time (e.g., 2-6 hours). Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Follow the general purification protocol outlined in Q3.
IV. References
-
BenchChem. (n.d.). 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis side reactions and byproducts. Retrieved from 4
-
ChemicalBook. (n.d.). 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. Retrieved from 5
-
ChemicalBook. (n.d.). 7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis. Retrieved from 3
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from 1
-
Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Retrieved from 2
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from 6
References
- 1. researchgate.net [researchgate.net]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. 7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. Dihydroquinolinone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 4590-52-7). This guide is designed for researchers, chemists, and drug development professionals who are navigating the purification challenges associated with this valuable fluorinated quinolinone building block. We will address common issues encountered during experimental work, providing not just solutions, but the underlying chemical principles to empower your research.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, frequently encountered problems during the purification of this compound.
Question 1: My purity is stalled at ~95% after flash column chromatography. What are the likely persistent impurities and how can I remove them?
Answer: This is a classic purification challenge, often stemming from co-eluting impurities with very similar polarities to your target compound. In the synthesis of dihydroquinolinones, the most common culprits are regioisomers formed during the cyclization step (e.g., 5-fluoro or 8-fluoro isomers) or unreacted advanced intermediates. These molecules have nearly identical polarities, making them difficult to resolve using standard silica gel chromatography.
While optimizing your chromatography (e.g., using a shallower gradient or a different solvent system like dichloromethane/methanol) can help, recrystallization is the most effective and scalable solution for removing isomeric impurities. The subtle differences in molecular shape and charge distribution between isomers result in significantly different crystal lattice energies, which can be exploited for separation.
Recommended Protocol: Recrystallization for Isomer Removal
-
Solvent Screening: Identify a suitable solvent or solvent system. Good single solvents will fully dissolve the compound when hot but result in low solubility when cold. Common choices for similar quinolinone structures include ethanol, methanol, isopropanol, and ethyl acetate[1][2]. An anti-solvent system (where the compound is soluble in one solvent but insoluble in another) is often highly effective. A hexane/ethanol or hexane/ethyl acetate system is a strong starting point[2].
-
Dissolution: In a flask, dissolve your crude (~95% pure) this compound in the minimum amount of a hot "good" solvent (e.g., ethanol). Ensure all solid material is completely dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot gravity filtration to remove it. This prevents it from acting as an unwanted nucleation site.
-
Induce Crystallization:
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator or ice bath. Slow cooling promotes the formation of larger, more ordered, and purer crystals.
-
Anti-Solvent Addition: If using an anti-solvent system, slowly add the "poor" solvent (e.g., hexane) to the hot, dissolved solution until it just begins to turn cloudy (the saturation point). Then, allow it to cool slowly.
-
-
Isolation and Drying: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent (or the anti-solvent) to remove any remaining surface impurities. Dry the crystals under a vacuum to remove all residual solvent.
Question 2: During my attempt at crystallization, the compound "oiled out" instead of forming solid crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature where it is still in a liquid or amorphous state, preventing the organized arrangement into a crystal lattice. This is often caused by a solution that is too concentrated, cooling that is too rapid, or the presence of impurities that inhibit crystal formation[3].
Below is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for product oiling out.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (~10-20% more) of the hot solvent to reduce the saturation level, then attempt the slow cooling process again.
-
Introduce an Anti-Solvent: If dilution alone doesn't work, consider an anti-solvent strategy as described in the previous answer. This can often shock the system out of the oily state and promote solid precipitation.
-
Trituration: If you suspect oily impurities are the cause, remove the solvent from your oiled-out product under reduced pressure. Add a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether), and vigorously stir or sonicate the mixture. The impurities may dissolve in the non-polar solvent, leaving your product as a solid powder, which can then be filtered and subjected to recrystallization again.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for assessing the purity of this compound?
A: A multi-pronged approach is essential for accurately determining purity and confirming identity.
| Analytical Technique | Purpose | Key Considerations |
| RP-HPLC | Quantitative purity assessment (% area) | Use a C18 column with a mobile phase like acetonitrile/water or methanol/water. A UV detector set around 254 nm is typically effective. This is the gold standard for purity determination[2][4]. |
| ¹H NMR | Structural confirmation and impurity identification | Confirms the proton environment. Integration can provide a rough estimate of purity if impurity peaks are well-resolved. |
| ¹⁹F NMR | Fluorine-specific analysis | Highly sensitive for detecting any fluorine-containing impurities (e.g., regioisomers) which might be hidden in the ¹H NMR spectrum. |
| Mass Spec (MS) | Molecular weight confirmation | Confirms the compound's molecular weight, providing strong evidence of its identity[5]. |
| TLC | Rapid reaction monitoring and fraction analysis | Used to monitor the progress of the synthesis and to quickly assess the purity of column chromatography fractions. A common eluent is Ethyl Acetate/n-Hexane[5]. |
Q2: How do I select the best solvent system for flash column chromatography?
A: The ideal solvent system is selected using Thin Layer Chromatography (TLC) prior to running the column.
-
Goal: Find a solvent mixture that provides a retention factor (Rƒ) of 0.25-0.35 for this compound. This Rƒ value ensures good separation and a reasonable elution time from the column.
-
Starting Point: For a moderately polar compound like this, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is appropriate. A typical starting ratio is 7:3 hexane:ethyl acetate.
-
Optimization:
-
If Rƒ is too high (spot runs to the top): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 7:3 to 9:1 hexane:ethyl acetate).
-
If Rƒ is too low (spot stays at the bottom): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 7:3 to 1:1 hexane:ethyl acetate).
-
-
Confirmation: Ensure that your target compound is well-separated from major impurities on the TLC plate before committing to the column.
Q3: My final product has a slight yellow tint. Is this a sign of impurity?
A: While this compound is typically an off-white or white solid, a faint yellow color can sometimes be present even in material of high purity (>98%). This can be due to trace amounts of highly conjugated, colored impurities or minor oxidative degradation products.
-
Purity Check: First, confirm the purity using a quantitative method like HPLC[2][4]. If the purity is high, the color may be acceptable for many applications.
-
Decolorization: If a completely colorless product is required, you can perform a charcoal treatment. After dissolving your product in a hot solvent for recrystallization, add a small amount of activated carbon (charcoal), keep the solution hot for 5-10 minutes, and then remove the charcoal via hot filtration through a pad of celite. Then, proceed with the crystallization as usual. The charcoal will adsorb the colored impurities.
References
- 1. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. unifr.ch [unifr.ch]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
stability and degradation of 7-fluoro-3,4-dihydroquinolin-2(1H)-one under various conditions
Welcome to the technical support center for 7-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
I. Scientific Overview and Stability Profile
This compound is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development.[1] Understanding its stability profile is critical for the development of robust formulations and for ensuring the integrity of experimental data.[2] The presence of a lactam ring, a fluorine-substituted aromatic ring, and a dihydro-isomeric structure suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[3][4][5]
II. Troubleshooting Guide: Experimental Challenges
This section addresses common issues encountered during the handling and analysis of this compound.
Question: I am observing a rapid loss of purity in my sample of this compound, which is stored at room temperature. What could be the cause?
Answer:
Room temperature storage, especially with exposure to light and atmospheric oxygen, can lead to degradation. Similar compounds are often stored at refrigerated temperatures (2-8°C) in tightly sealed containers to minimize degradation.[6] The observed degradation could be due to a combination of factors:
-
Oxidation: The molecule may undergo auto-oxidation, a process that can occur under normal storage conditions in the presence of oxygen.[4]
-
Photodegradation: Exposure to UV or ambient light can induce photolytic degradation.
-
Thermal Degradation: While less likely at room temperature for a solid, prolonged exposure could contribute to slow degradation.
Recommended Actions:
-
Immediate Storage Adjustment: Transfer your sample to a tightly sealed, amber vial and store it at 2-8°C.[6]
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
-
Purity Re-evaluation: Use a validated stability-indicating analytical method, such as RP-HPLC, to re-assess the purity of your sample.
Question: My baseline in the HPLC analysis of a forced degradation sample is noisy and shows several unexpected peaks. How can I troubleshoot this?
Answer:
A noisy baseline and unexpected peaks in a forced degradation study can stem from several sources. Forced degradation studies are designed to intentionally degrade the compound, which can lead to a complex mixture of products.[3]
-
Co-elution of Degradants: The chromatographic method may not be adequately resolving all degradation products from each other or from the parent compound.[3]
-
Matrix Effects: The reagents used for stress testing (e.g., acids, bases, oxidizing agents) can interfere with the analysis.
-
Contamination: Contamination from glassware, solvents, or handling can introduce extraneous peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC analysis of forced degradation samples.
Question: I performed forced degradation under acidic conditions (0.1 M HCl) and observed almost complete degradation of my compound. How can I achieve the recommended 5-20% degradation?
Answer:
Achieving the target degradation of 5-20% is crucial for developing a meaningful stability-indicating method.[3] Complete degradation suggests the stress conditions were too harsh.
Recommendations for Milder Acidic Stress:
-
Reduce Acid Concentration: Start with a lower concentration of HCl, for example, 0.01 M or 0.001 M.
-
Lower the Temperature: Conduct the study at a lower temperature, such as 40°C or even room temperature, instead of refluxing at 60°C.[4]
-
Shorten Exposure Time: Reduce the duration of exposure to the acidic solution.
| Parameter | Initial Harsh Condition | Suggested Milder Conditions |
| Acid Concentration | 0.1 M HCl | 0.01 M HCl or 0.001 M HCl |
| Temperature | 60°C | 40°C or Room Temperature |
| Time | 24 hours | 2, 6, or 12 hours (monitor progression) |
III. Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at 2-8°C, protected from light and moisture in a tightly sealed container.[6] For short-term shipping, ambient temperatures may be acceptable.[6]
What are the potential degradation pathways for this molecule?
Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.
-
Oxidation: The molecule could be oxidized, potentially at the benzylic position of the dihydroquinolinone ring.
-
Photodegradation: The aromatic ring and conjugated system may absorb UV light, leading to photolytic degradation.
Caption: Potential degradation pathways for this compound.
How do I perform a forced degradation study for this compound?
A forced degradation study should be conducted to assess the stability of the molecule under various stress conditions.[2][7] The goal is to achieve 5-20% degradation to ensure the analytical method can detect and resolve the degradants.[3]
Protocol 1: Forced Degradation Study Workflow
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time.[4] Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.[4] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[4]
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
What constitutes a good stability-indicating analytical method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from degradation products, process impurities, excipients, or other potential impurities.[4] The method should be able to resolve the parent drug from all significant degradation products.[7]
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm and 278 nm).[7]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
IV. Summary of Illustrative Stability Data
The following table provides an illustrative summary of potential stability data for this compound based on general knowledge of similar compounds. This data should be confirmed by experimental studies.
| Condition | Duration | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Atmosphere | 12 Months | >99% | White to off-white solid |
| 25°C, Dark, Air | 3 Months | ~98% | Slight discoloration |
| 40°C, 75% RH | 1 Month | ~95% | Yellowing, potential clumping |
| Photolytic (UV/Vis) | 24 hours | Significant degradation | Color change |
V. References
-
Forced degradation studies. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Jacobs Publishers. Retrieved January 6, 2026, from --INVALID-LINK--
-
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Manufacturers, with SDS. (n.d.). Muby Chemicals. Retrieved January 6, 2026, from --INVALID-LINK--
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved January 6, 2026, from --INVALID-LINK--
-
7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. (n.d.). Chemicalbook. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). Drug Delivery. Retrieved January 6, 2026, from --INVALID-LINK--
-
Preventing degradation of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one during long-term storage. (n.d.). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis. (n.d.). Chemicalbook. Retrieved January 6, 2026, from --INVALID-LINK--
-
676116-80-6 | 7-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one. (n.d.). Moldb. Retrieved January 6, 2026, from --INVALID-LINK--
-
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone SDS, 22246-18-0 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 6, 2026, from --INVALID-LINK--
-
Buy 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline (EVT-12763989). (n.d.). EvitaChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Buy 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline (EVT-12763989) | 919786-24-6 [evitachem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. longdom.org [longdom.org]
- 4. ijrpp.com [ijrpp.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Manufacturers, with SDS [mubychem.com]
- 7. researchgate.net [researchgate.net]
resolving solubility issues of 7-fluoro-3,4-dihydroquinolin-2(1H)-one for biological assays
Overview: The Challenge of Solubilizing 7-Fluoro-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for this compound. This compound is a valuable building block in medicinal chemistry and drug discovery. However, its planar, heterocyclic structure and fluorine substitution contribute to low aqueous solubility, a common challenge for researchers.[1] Poor solubility can lead to underestimated biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR) because the compound is not fully available to its biological target.[2]
This guide provides a systematic approach to overcoming these solubility hurdles. We will progress from the most straightforward methods to more advanced formulation strategies, explaining the scientific rationale behind each step to ensure your biological assays are both accurate and reproducible.
Troubleshooting Guide: A Decision Workflow for Solubility Issues
If you are encountering solubility problems, this workflow provides a logical path to identify and solve the issue. Start at the top and follow the path that best describes your situation.
Caption: Troubleshooting workflow for solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for creating a stock solution?
For initial experiments, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4] It is miscible with water, making it suitable for dilution into aqueous assay buffers.[5]
Causality: The goal is to create a highly concentrated stock (e.g., 10-50 mM) from which you can make dilutions.[2] This minimizes the volume of organic solvent transferred into your final assay, reducing the risk of solvent-induced artifacts or toxicity.[6] Not all compounds are soluble in DMSO even at 10 mM, so a visual inspection of the stock solution is critical.[7]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What's happening and how do I fix it?
This is a classic sign of a compound "crashing out" of solution. It occurs when the compound, which is stable in the high-concentration organic stock, is abruptly transferred into an aqueous environment where its solubility is much lower. The DMSO concentration is diluted to a point where it can no longer keep the compound dissolved.[8]
Troubleshooting Steps:
-
Optimize the Dilution Protocol: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, perform a serial dilution . This gradual reduction in both compound and solvent concentration helps maintain solubility at each step.[6] Always add the stock solution to the buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.[6]
-
Lower the Final Concentration: Your target concentration may simply be above the compound's thermodynamic solubility limit in the final assay medium. Try testing a lower concentration range.
-
Check for Polymorphism: If you have subjected your DMSO stock to freeze-thaw cycles, the compound may have precipitated and potentially converted to a less soluble crystalline form (polymorph).[7] Briefly sonicating the stock solution before use can sometimes help redissolve small amounts of precipitate.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
This is a critical, cell-line-dependent parameter. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.5% v/v without significant cytotoxicity.[9] Some robust cell lines may tolerate up to 1%, but this should be validated.[10] Primary cells are often more sensitive.[9]
Trustworthiness: Always run a "vehicle control" experiment. This involves treating your cells with the assay medium containing the highest concentration of DMSO that will be used in your experiment (e.g., 0.5%) but without your test compound. This allows you to distinguish between the effects of the solvent and the effects of your compound.[11] Studies have shown that DMSO concentrations above 1% can inhibit cell proliferation and induce other cellular effects.[12][13]
Q4: Are there alternatives to DMSO? What are co-solvents?
Yes. If DMSO is problematic for your assay or insufficient for solubilization, you can use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[5][]
Common Co-solvents:
-
Ethanol: Often used, but can have biological effects and is more volatile.
-
Polyethylene Glycol 400 (PEG 400): A good option for increasing solubility, often used in preclinical formulations.[]
-
Propylene Glycol: Another common choice in pharmaceutical formulations.[15]
Expertise: The key is to find a balance. The co-solvent must be present at a high enough concentration to keep the compound dissolved but low enough to be tolerated by your biological system. This often requires empirical testing.[15] Combining a co-solvent with pH adjustment can be a particularly effective strategy.[16]
Q5: Can I use pH to improve the solubility of this compound?
Yes, this can be a very effective strategy. The quinolinone scaffold contains a nitrogen atom that can be protonated. For quinoline and its derivatives, solubility is highly dependent on pH.[17][18] At pH values below the compound's pKa, the nitrogen becomes protonated, leading to a positively charged species that is significantly more soluble in aqueous media.[19]
How to Implement:
-
Determine the pKa: If the pKa is not known, it can be estimated using software or determined experimentally. For similar quinolone structures, the pKa is often in the range of 5-6.[20]
-
Adjust Buffer pH: Prepare your assay buffer at a pH that is 1-2 units below the pKa of the compound's basic center. For example, if the pKa is 5.5, using a buffer at pH 4.5 should markedly improve solubility.
-
Validate Assay Compatibility: Crucially, you must confirm that your biological target (e.g., enzyme, receptor, cell line) is stable and functional at the adjusted pH.[16]
Q6: I've tried everything else and still have issues. When should I consider using cyclodextrins?
Cyclodextrins are an excellent advanced option when other methods fail, especially if you need to avoid organic solvents. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22]
Mechanism of Action: The poorly soluble this compound molecule can be encapsulated within the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex".[23][24] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous buffer.[16]
Caption: Cyclodextrin encapsulation mechanism.
Recommended Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and low toxicity, making it suitable for many biological assays.[10][23]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the standard procedure for preparing a 20 mM stock solution.
Materials:
-
This compound (MW: 179.17 g/mol )
-
Anhydrous DMSO, ≥99.9% purity
-
Analytical balance
-
1.5 mL microcentrifuge tube or glass vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 20 mM stock: Mass = 0.020 mol/L x 0.001 L x 179.17 g/mol x 1000 = 3.58 mg
-
-
Weighing: Accurately weigh 3.58 mg of the compound into a tared microcentrifuge tube.[25]
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[25]
Protocol 2: Optimized Serial Dilution for Aqueous Buffers
This method minimizes precipitation when diluting a DMSO stock into an aqueous buffer (e.g., PBS or cell culture medium). This example creates a 10 µM final solution with 0.1% DMSO.
Procedure:
-
Prepare Intermediate Dilution: Dilute your 20 mM DMSO stock 1:100 in DMSO to create a 200 µM intermediate stock.
-
Pipette 2 µL of 20 mM stock into 198 µL of 100% DMSO. Vortex to mix.
-
-
Prepare Final Dilution: Dilute the 200 µM intermediate stock 1:20 into your final aqueous assay buffer.
-
Pipette 5 µL of the 200 µM intermediate stock into 95 µL of the aqueous buffer.
-
Crucial Step: Add the 5 µL of stock solution slowly into the buffer while the tube is actively being vortexed to ensure immediate and rapid mixing.
-
-
Final Concentrations: This procedure yields a final compound concentration of 10 µM and a final DMSO concentration of 0.5% . Adjust volumes as needed to achieve your desired final concentrations, ensuring the final DMSO percentage remains within the tolerated limit for your assay.[26][27]
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for preparing a solution where HP-β-CD is the primary solubilizing agent.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Vortex mixer, magnetic stirrer, or sonicator
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10% w/v solution of HP-β-CD in your assay buffer. For 10 mL, dissolve 1 g of HP-β-CD in 10 mL of buffer. This may require gentle warming or stirring.
-
Add Compound: Add the pre-weighed solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Mix the solution vigorously for several hours (2-24 hours) at room temperature. A magnetic stirrer or orbital shaker is ideal. The time required for complete dissolution and complexation can vary.[22]
-
Clarification: Once dissolved, you may optionally filter the solution through a 0.22 µm filter to remove any undissolved particulates, although this may lead to loss of supersaturated species.
-
Validation: It is best practice to quantify the actual concentration of the dissolved compound in the final filtered solution using an analytical method like HPLC-UV to confirm the achieved solubility.
Data & Reference Tables
Table 1: Properties of Common Solvents and Excipients
| Solvent/Excipient | Type | Typical Final Assay Conc. | Advantages | Considerations |
| DMSO | Organic Co-solvent | ≤ 0.5% | Excellent solubilizing power for many compounds.[3] | Can be toxic to cells at >1%; may interfere with some assays.[4][12] |
| Ethanol | Organic Co-solvent | ≤ 0.5% | Volatile, can be used for compounds insoluble in DMSO. | Can have biological effects; potential for evaporation.[11] |
| PEG 400 | Organic Co-solvent | 1-5% | Low toxicity, good for in vivo and in vitro use.[] | More viscous than DMSO or ethanol. |
| HP-β-Cyclodextrin | Complexation Agent | 1-5% w/v | Increases aqueous solubility without organic solvents; low toxicity.[23] | Can sometimes extract cholesterol from cell membranes at high conc. |
Table 2: Recommended Starting Concentrations for Solubilizing Agents
| Strategy | Agent | Recommended Starting Concentration | Key Parameter to Monitor |
| Co-solvency | DMSO | 0.1% - 0.5% (final) | Cell viability / Assay interference |
| pH Modification | Acidic Buffer | pH 1-2 units below pKa | Assay/protein stability and function at low pH |
| Complexation | HP-β-CD | 2% w/v | Complete dissolution of the compound |
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. longdom.org [longdom.org]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 19. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 20. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mgel.msstate.edu [mgel.msstate.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up the synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one from the laboratory to a pilot plant. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the underlying scientific principles to ensure a successful and safe scale-up campaign.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence: first, the amidation of 3-fluoroaniline with 3-chloropropionyl chloride to form the precursor N-(3-fluorophenyl)-3-chloropropionamide, followed by an intramolecular Friedel-Crafts cyclization. While this route is effective at the lab scale, scaling up presents significant challenges related to reaction control, product purity, and process safety. This guide is designed to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Friedel-Crafts Cyclization Step
-
Question: We are experiencing a significant drop in yield for the cyclization of N-(3-fluorophenyl)-3-chloropropionamide when moving from a 10 g to a 100 g scale. What are the likely causes and how can we mitigate this?
-
Answer: A decrease in yield upon scale-up of a Friedel-Crafts reaction is a common issue, often stemming from several factors:
-
Insufficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" where the reaction proceeds too quickly, causing decomposition, or areas of low catalyst concentration, resulting in an incomplete reaction.
-
Solution: Ensure your pilot plant reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is optimized to maintain a well-mixed suspension of the Lewis acid catalyst. Consider using a baffled reactor to improve mixing efficiency.
-
-
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. On a larger scale, there are more opportunities for atmospheric moisture to enter the reactor during reagent charging. Moisture will deactivate the catalyst, leading to a stalled reaction.
-
Solution: All reagents and solvents must be rigorously dried before use. The reactor should be dried by heating under vacuum and then purged with an inert gas like nitrogen or argon before charging the reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Poor Temperature Control: The intramolecular Friedel-Crafts cyclization is exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises uncontrollably, side reactions and decomposition of the product can occur.
-
Solution: Implement a robust temperature control system for the pilot reactor. This may involve a jacketed vessel with a circulating thermal fluid. The addition of the Lewis acid should be done portion-wise or via a solids dosing system to control the rate of the exotherm. A reaction calorimetry study (RC1) is highly recommended before proceeding to the pilot scale to understand the thermal profile of the reaction.[1]
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or catalyst loading.
-
Solution: Monitor the reaction progress closely using in-process controls (IPCs) such as HPLC or TLC. The reaction may require a longer time to reach completion at a larger scale. A slight increase in the molar equivalents of the Lewis acid (e.g., from 1.2 to 1.5 equivalents) may be necessary, but this should be optimized to minimize waste and downstream processing challenges.
-
-
Issue 2: Formation of an Isomeric Impurity
-
Question: We are observing the formation of a significant amount of the 5-fluoro isomer alongside our desired this compound product. Why is this happening and how can we improve the regioselectivity?
-
Answer: The formation of the 5-fluoro isomer arises from the electrophilic attack of the acylium ion at the ortho position to the fluorine-bearing carbon, which is also activated by the amide group. The regioselectivity of the Friedel-Crafts cyclization is influenced by both electronic and steric factors.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a loss of regioselectivity.
-
Solution: Maintain a lower reaction temperature during the cyclization. The optimal temperature should be determined through laboratory optimization studies. For instance, if the reaction is currently run at 80°C, explore conducting it at 60°C or even lower, if the reaction rate is acceptable.
-
-
Choice of Lewis Acid: Different Lewis acids can exhibit different levels of steric bulk and acidity, which can influence the regiochemical outcome.
-
Solution: While AlCl₃ is a common choice, consider screening other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even strong Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[2][3] These alternatives may offer improved regioselectivity.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: At the pilot scale, we are struggling to isolate a pure product. The crude material is an oil that is difficult to handle, and column chromatography is not feasible for the quantities we are producing.
-
Answer: Transitioning from chromatographic purification to crystallization is a critical step in scaling up.
-
Crystallization Screening: A thorough crystallization screening is essential.
-
Solution: Experiment with a variety of solvents and solvent systems. Common choices for quinolinones include alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), and their mixtures with anti-solvents like water or hexanes.[4][5] Start with a small amount of the crude material and test its solubility in a range of solvents at room temperature and at reflux. A good crystallization solvent will dissolve the product when hot but have low solubility when cold.
-
-
Seeding: If the product is slow to crystallize, seeding can be very effective.
-
Solution: Obtain a small amount of pure this compound (e.g., from a lab-scale purification) to use as seed crystals. Add a few seed crystals to the cooled, supersaturated solution to induce crystallization.
-
-
Control of Cooling Rate: The rate of cooling can significantly impact crystal size and purity.
-
Solution: Implement a controlled cooling profile in the pilot plant crystallizer. Slow cooling generally leads to larger, purer crystals.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: The most prevalent and scalable route involves a two-step process. The first step is the acylation of 3-fluoroaniline with 3-chloropropionyl chloride to form N-(3-fluorophenyl)-3-chloropropionamide.[6][7] The second step is an intramolecular Friedel-Crafts cyclization of this intermediate, typically catalyzed by a Lewis acid like aluminum chloride, to yield the desired product.[8][9]
-
-
Q2: What are the primary safety concerns when scaling up the Friedel-Crafts cyclization?
-
A2: The primary safety concern is the highly exothermic nature of the reaction when using a strong Lewis acid like AlCl₃.[1] This can lead to a runaway reaction if not properly controlled. Additionally, the reaction generates HCl gas, which is corrosive and requires appropriate scrubbing and ventilation systems. The use of anhydrous AlCl₃ also presents handling hazards as it reacts violently with water. A thorough process safety assessment is mandatory before any pilot-scale work is undertaken.
-
-
Q3: Can alternative, "greener" catalysts be used for the cyclization step?
-
A3: While traditional Lewis acids are effective, there is growing interest in more environmentally friendly alternatives. Solid acid catalysts, such as zeolites or Nafion, have been explored for some Friedel-Crafts reactions.[10] These can simplify work-up and catalyst recovery. However, their applicability and efficiency for this specific transformation would require dedicated investigation.
-
-
Q4: How can I effectively monitor the progress of the reactions at a larger scale?
-
A4: For the amidation step, reaction completion can be monitored by the disappearance of the 3-fluoroaniline starting material using HPLC. For the Friedel-Crafts cyclization, the disappearance of the N-(3-fluorophenyl)-3-chloropropionamide precursor and the appearance of the this compound product should be tracked by HPLC. Sampling from a large reactor requires a dedicated and safe sampling port.
-
-
Q5: What are the critical quality attributes (CQAs) for the final product?
-
A5: The key CQAs for this compound are typically its purity (absence of starting materials and isomeric impurities), melting point, and residual solvent content. The acceptable limits for each of these will depend on the requirements of the subsequent synthetic steps.
-
Experimental Protocols
Lab-Scale Synthesis of this compound
Step 1: Synthesis of N-(3-fluorophenyl)-3-chloropropionamide
-
To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluoroaniline (55.5 g, 0.5 mol) and dichloromethane (DCM, 500 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add triethylamine (55.7 g, 0.55 mol) to the stirred solution.
-
In the dropping funnel, dissolve 3-chloropropionyl chloride (69.8 g, 0.55 mol) in DCM (100 mL).
-
Add the 3-chloropropionyl chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or HPLC until the 3-fluoroaniline is consumed.
-
Quench the reaction by slowly adding water (200 mL).
-
Separate the organic layer, wash with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (for HCl), and a nitrogen inlet, add N-(3-fluorophenyl)-3-chloropropionamide (from the previous step, assuming 0.5 mol) and 1,2-dichloroethane (DCE, 500 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add anhydrous aluminum chloride (80 g, 0.6 mol) portion-wise over 30 minutes. The addition is exothermic, and the temperature should be controlled with a water bath.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice (500 g) and concentrated HCl (50 mL).
-
Stir the mixture for 30 minutes, then separate the layers.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Pilot-Scale Synthesis of this compound
Step 1: Synthesis of N-(3-fluorophenyl)-3-chloropropionamide
-
Equipment: 100 L glass-lined reactor with a jacket for temperature control, a mechanical agitator, a dropping funnel, and a nitrogen supply.
-
Procedure:
-
Charge the reactor with 3-fluoroaniline (5.55 kg, 50 mol) and DCM (50 L).
-
Cool the reactor contents to 0-5 °C.
-
Slowly add triethylamine (5.57 kg, 55 mol).
-
Add a solution of 3-chloropropionyl chloride (6.98 kg, 55 mol) in DCM (10 L) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Stir at room temperature for 2-4 hours, monitoring by HPLC.
-
Quench with water (20 L).
-
Perform aqueous work-up as in the lab-scale procedure.
-
Concentrate the solvent. The crude product may be taken directly to the next step if the purity is acceptable.
-
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
Equipment: 100 L glass-lined reactor with a jacket for temperature control, a mechanical agitator, a reflux condenser connected to a scrubber, and a nitrogen supply.
-
Procedure:
-
Charge the reactor with N-(3-fluorophenyl)-3-chloropropionamide (from Step 1) and DCE (50 L).
-
Slowly charge anhydrous aluminum chloride (8.0 kg, 60 mol) via a solids charging system, controlling the exotherm.
-
Heat the mixture to 80 °C and hold for 4-8 hours, monitoring by HPLC.
-
Cool to room temperature and then to 0-5 °C.
-
Quench by slowly transferring the reaction mixture to another reactor containing a mixture of ice (50 kg) and concentrated HCl (5 L).
-
Perform the work-up as described in the lab-scale procedure.
-
Isolate the crude product by solvent evaporation.
-
Purify by crystallization from a suitable solvent (e.g., ethanol) in a dedicated crystallizer with controlled cooling.
-
Isolate the final product by filtration and dry under vacuum.
-
Visualizations
Reaction Scheme
Caption: Overall synthetic route to this compound.
Scale-Up Workflow
Caption: A typical workflow for scaling up a chemical synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the cyclization step.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 5. 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 7. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 8. 7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Refining Analytical Methods for Impure 7-Fluoro-3,4-dihydroquinolin-2(1H)-one Samples
Welcome to the technical support center dedicated to the analytical challenges presented by 7-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and its associated impurities. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity is paramount.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your analytical work.
Our approach is grounded in established scientific principles and practical laboratory experience. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. Authoritative sources are cited throughout to support key claims and standards.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered when analyzing impure samples of this compound.
Q1: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What are the likely causes and how can I fix it?
A1: Poor peak shape in HPLC is a common issue that can compromise the accuracy and reproducibility of your analysis.[2][3] The primary causes for peak tailing or fronting with this compound, a moderately polar compound, often relate to secondary interactions with the stationary phase, improper solvent conditions, or column overload.
-
Causality & Troubleshooting:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on C18 columns can interact with the polar functional groups of your analyte, leading to peak tailing.
-
Solution: Add a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites. Alternatively, using a modern, end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) can mitigate these interactions.[4]
-
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3][4]
-
Solution: Ideally, dissolve your sample in the initial mobile phase of your gradient or a solvent of similar or weaker strength.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.[3]
-
Solution: Dilute your sample and reinject. A typical concentration for HPLC analysis is around 0.1 - 1 mg/mL.[3]
-
-
pH of the Mobile Phase: The ionization state of your analyte can affect its retention and peak shape.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate or acetate buffer) to ensure the analyte is in a single, non-ionized form. For quinolinone derivatives, a slightly acidic pH is often beneficial.
-
-
Q2: I am having difficulty retaining this compound on my C18 column. What adjustments can I make to my reversed-phase HPLC method?
A2: Insufficient retention of polar or moderately polar compounds on a non-polar stationary phase like C18 is a frequent challenge.[5]
-
Causality & Troubleshooting:
-
High Organic Content in Mobile Phase: Your mobile phase may be too strong (too much organic solvent), causing the analyte to elute too quickly.
-
Solution: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
-
Inappropriate Organic Solvent: Acetonitrile and methanol have different solvent strengths and selectivities.
-
Solution: If you are using methanol, try switching to acetonitrile, which is a stronger solvent in reversed-phase and can offer different selectivity. Conversely, if using acetonitrile, a switch to methanol might increase retention.
-
-
Column Choice: A standard C18 column may not be the optimal choice for this compound.
-
Q3: I suspect there are co-eluting impurities under my main analyte peak. How can I confirm this and improve the resolution?
A3: Co-elution can mask the presence of impurities, leading to inaccurate quantification of the main compound.[6]
-
Causality & Troubleshooting:
-
Confirmation of Co-elution:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD allows you to examine the UV-Vis spectra across the peak. If the spectra are not consistent from the upslope to the downslope, it indicates the presence of more than one component.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying co-eluting species by their different mass-to-charge ratios (m/z).[6]
-
-
Improving Resolution:
-
Modify the Mobile Phase: Change the organic solvent (e.g., from methanol to acetonitrile or vice versa) or adjust the pH of the aqueous phase. These changes can alter the selectivity of the separation.
-
Adjust the Gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: Use a column with a different chemistry (e.g., a phenyl-hexyl or a cyano phase) to exploit different retention mechanisms.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
-
Section 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific analytical techniques.
Guide 1: HPLC Method Development for Impurity Profiling
A robust, stability-indicating HPLC method is crucial for accurately profiling impurities.[6]
Step-by-Step Protocol:
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that is MS-compatible and helps to produce sharp peaks for many compounds.[4] Acetonitrile is often a good starting organic solvent for quinolinone derivatives.[7]
-
-
Scouting Gradient:
-
Run a fast, broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the main peak and any impurities.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of your compounds of interest to improve resolution.
-
-
Wavelength Selection:
-
Method Validation:
-
Once an optimized method is established, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Suggested Solution |
| Ghost Peaks | Contaminated mobile phase, injector carryover | Use fresh, HPLC-grade solvents; run blank injections; clean the injector. |
| Baseline Drift | Column not equilibrated, temperature fluctuations | Allow sufficient time for column equilibration; use a column oven. |
| Split Peaks | Partially clogged frit, column void | Reverse-flush the column (if permitted by the manufacturer); replace the column if necessary. |
Guide 2: Sample Preparation for Analysis
Proper sample preparation is critical for accurate and reproducible results and for protecting your analytical column.[2]
Step-by-Step Protocol:
-
Solvent Selection:
-
Choose a solvent that completely dissolves your sample and is compatible with your mobile phase. A good starting point is a mixture of water and organic solvent that mimics your initial mobile phase conditions.[3]
-
-
Sonication:
-
If the sample does not dissolve readily, use an ultrasonic bath for a short period (e.g., 5-10 minutes) to aid dissolution.
-
-
Filtration:
-
Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column.[8]
-
-
Solid-Phase Extraction (SPE) for Complex Matrices:
-
For highly impure samples or complex matrices, SPE can be used to clean up the sample and concentrate the analyte.[2]
-
Typical SPE Protocol (Reversed-Phase):
-
Conditioning: Pass methanol, followed by water, through the C18 SPE cartridge.
-
Loading: Load your dissolved sample onto the cartridge.
-
Washing: Wash with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute your analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Guide 3: Impurity Identification using NMR and MS
For regulatory filings, the structure of any impurity above a certain threshold must be identified.[6][9]
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity.[10]
-
Tandem Mass Spectrometry (MS/MS): Fragments the impurity ion to provide structural information. The fragmentation pattern can be compared to that of the parent compound to elucidate the structure of the impurity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in a molecule. The chemical shifts, splitting patterns, and integration of the signals are used to determine the structure.[11][12]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.[12][13]
-
¹⁹F NMR: Since the parent molecule contains a fluorine atom, ¹⁹F NMR is a very sensitive and powerful technique for identifying impurities where the fluorine environment has changed.[14][15]
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish connectivity between atoms in the molecule, which is essential for unambiguous structure elucidation.
-
Visualization of Workflows
General Analytical Workflow
Caption: Workflow for the analysis and characterization of impurities.
HPLC Troubleshooting Logic
Caption: Logic diagram for troubleshooting poor HPLC peak shape.
References
- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. organomation.com [organomation.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. ijsred.com [ijsred.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. rsc.org [rsc.org]
- 11. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 15. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
storage conditions to ensure long-term stability of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
Technical Support Center: 7-fluoro-3,4-dihydroquinolin-2(1H)-one
A Guide to Ensuring Long-Term Stability and Experimental Integrity
Introduction: Welcome to the technical support guide for this compound. As a key heterocyclic building block in medicinal chemistry and drug development, the stability and purity of this reagent are paramount to achieving reproducible and reliable experimental outcomes. The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability and binding affinity, making fluorinated heterocycles like this one particularly valuable.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the optimal storage and handling of this compound. We will move beyond simple recommendations to explain the underlying chemical principles, empowering you to make informed decisions that safeguard the integrity of your research.
Section 1: Quick Reference - Recommended Storage Conditions
For ease of use, the primary storage recommendations are summarized below. The subsequent sections will elaborate on the scientific rationale behind these conditions.
| Parameter | Optimal Long-Term Storage (> 6 months) | Routine Use (Short-Term, < 6 months) |
| Temperature | -20°C | 2-8°C (Refrigerated) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container |
| Light | Protected from Light (Amber Vial) | Protected from Light (Amber Vial) |
| Container | Tightly sealed, chemically resistant glass vial | Tightly sealed, chemically resistant glass vial |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the storage and handling of this compound.
Q1: Why are such specific storage conditions (cold, dark, inert atmosphere) necessary?
A1: The structure of this compound contains several functional groups that are susceptible to degradation under ambient conditions. The recommendations are based on mitigating three primary risks:
-
Photodegradation: The quinolinone core is an aromatic, conjugated system. Such systems can absorb UV and visible light, leading to photochemical reactions that can cause discoloration (e.g., turning brown) and the formation of impurities.[4] General best practices for related compounds like quinoline emphasize protection from light.[5]
-
Oxidation: The dihydro- portion of the molecule can be susceptible to oxidation, potentially leading to the formation of the corresponding aromatic quinolin-2-one derivative or other oxidative byproducts. Storing under an inert atmosphere displaces oxygen, minimizing this pathway. The parent compound, quinoline, is known to be sensitive to air contact.[6]
-
Hydrolysis: The cyclic amide (lactam) functionality, while generally stable, can be susceptible to hydrolysis, especially in the presence of moisture and acid/base catalysts. This would lead to the opening of the heterocyclic ring. Therefore, storing the compound in a dry (desiccated) environment and ensuring the container is tightly sealed is crucial to prevent moisture ingress.[6][7]
Q2: I noticed the solid powder has changed color from off-white to a yellowish or brownish tint. What does this mean?
A2: A visible color change is a primary indicator of chemical degradation. This is often due to photodegradation or the formation of minor, highly colored oxidative impurities. While a slight color change may not always signify a catastrophic loss of purity, it is a strong warning sign. It is imperative that you do not use the material for a critical experiment without first re-qualifying its purity. (See Protocol 3.2 for a re-qualification workflow).
Q3: I accidentally left my vial on the lab bench at room temperature for a weekend. Is it still usable?
A3: This is a common scenario that requires careful assessment.
-
Risk Assessment: The primary risks from short-term exposure are light and moisture. If the vial was sealed and in an amber container, the risk is lower. If it was an open or clear container, the risk of degradation is significantly higher.
-
Recommended Action: Do not assume the compound is fine. Before use, you should, at a minimum, perform a quick purity check. A Thin-Layer Chromatography (TLC) analysis against a trusted reference lot (if available) can be a quick qualitative check. For quantitative assessment and before proceeding with any synthesis or biological assay, an HPLC analysis is strongly recommended to confirm the purity and identify any new impurity peaks. The workflow below can guide your decision.
Q4: Is it really necessary to backfill the vial with argon or nitrogen for every use?
A4: The necessity depends on your intended storage duration and the sensitivity of your application.
-
For Long-Term Storage (>6 months): Yes, using an inert atmosphere is critical. Each time you open the vial, you introduce fresh oxygen and moisture. Over months, these repeated exposures can lead to a gradual decline in purity.
-
For a Routine-Use Aliquot: If you have weighed out a smaller portion of the compound into a separate "working vial" that you expect to consume within a few weeks, simply ensuring the vial is tightly sealed and stored in a refrigerator (2-8°C) is often sufficient. This practice of creating smaller aliquots prevents repeated exposure of your main stock.
Q5: What is the best way to handle the compound when weighing it for an experiment?
A5: To maintain compound integrity during handling:
-
Allow the container to warm to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing onto the cold solid.
-
Minimize the time the container is open.
-
Weigh the compound quickly and efficiently in an environment with controlled humidity if possible.
-
Once finished, securely recap the vial. For the main stock, consider a quick purge with an inert gas before re-sealing and returning to the freezer.
Section 3: Protocols for Stability Assessment
Trustworthiness in research comes from self-validating systems. When in doubt about the stability of your compound, the following protocols provide a framework for assessment.
Protocol 3.1: Visual and Physical Inspection
-
Color: Observe the solid against a white background. Record any deviation from the expected off-white or white appearance.
-
Appearance: Note if the powder is free-flowing or if it has become clumpy or sticky, which could indicate moisture absorption.
-
Solubility Test (Qualitative): Attempt to dissolve a small amount (approx. 1 mg) in a typical solvent (e.g., 1 mL of DMSO or Methanol). Any difficulty in dissolving that was not previously observed, or the presence of insoluble particulates, can be an indicator of degradation or polymerization.
Protocol 3.2: Purity Re-qualification via Stability-Indicating HPLC
A stability-indicating method is an analytical procedure that can accurately detect changes in the properties of the drug substance over time.[8] For HPLC, this means the method should be able to separate the intact this compound from its potential degradation products.
Objective: To quantify the purity of the compound and identify the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or other suitable modifier)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately prepare a stock solution of your compound at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water). From this, prepare a working solution at ~50 µg/mL.
-
Chromatographic Conditions (Example Method - must be optimized for your system):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 210-400 nm; select an optimal wavelength for quantification (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject your sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
-
Interpretation:
-
Purity >98%: The compound is likely suitable for most applications.
-
Purity 95-98%: The compound may be usable, but the presence of impurities could affect sensitive biological assays or complex chemical reactions. Proceed with caution.
-
Purity <95%: The compound has significantly degraded. According to general pharmaceutical guidelines, a potency below 90% of the labeled value is often considered unacceptable.[9] It is strongly recommended to discard the material or purify it before use. Compare the chromatogram to previous analyses to identify any new peaks, which represent degradation products.
-
Section 4: Visualization of Stability Concepts
Diagram 1: Decision Workflow for Compound Re-qualification
Caption: Workflow for assessing the viability of a potentially compromised compound.
Diagram 2: Postulated Primary Degradation Pathways
Caption: Potential chemical pathways leading to the degradation of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline Pure - SYNTHETIKA [synthetikaeu.com]
- 6. lobachemie.com [lobachemie.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
impact of starting material purity on 7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis
Technical Support Center: Synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical impact of starting material purity on the success of your synthesis. As experienced chemists know, the quality of your raw materials is a cornerstone of reproducible and high-yielding reactions.[1] This principle is especially true in multi-step syntheses and in the preparation of pharmaceutical intermediates where impurities can have significant downstream consequences.
The Synthesis Pathway: An Overview
The synthesis of this compound typically involves a multi-step process. A common route begins with the nitration of a substituted aromatic compound, followed by reduction of the nitro group, and subsequent cyclization to form the desired quinolinone ring structure. Each of these steps is susceptible to issues arising from impure starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound, and what are their common impurities?
A key precursor in the synthesis is often a derivative of 3-phenylpropanoic acid, such as 3-(4-fluorophenyl)propanoic acid.[2][3] Common impurities in this starting material can include residual solvents from its preparation (e.g., hexane, diethyl ether, dichloromethane, methanol), unreacted starting materials like 4-fluorobenzyl chloride or diethyl malonate, and byproducts from its synthesis.[4] Another critical reagent is the nitrating agent used in the initial electrophilic aromatic substitution step. Mixed acid (a combination of concentrated nitric and sulfuric acids) is frequently employed.[5] Impurities in the nitric acid can include lower oxides of nitrogen, while the presence of water in either acid can significantly impact the reaction's efficacy.
Q2: How can I assess the purity of my starting materials before beginning the synthesis?
A multi-pronged analytical approach is recommended to ensure the quality of your starting materials.[6] A Certificate of Analysis (CoA) from the supplier is the first point of reference and should detail key parameters like chemical purity (often determined by HPLC or GC) and identity confirmation (e.g., via NMR or Mass Spectrometry).[7]
For in-house verification, the following techniques are invaluable:
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are powerful techniques for quantifying the main component and detecting organic impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the starting material and identify organic impurities.
-
Mass Spectrometry (MS): This technique helps to confirm the molecular weight of the starting material and identify unknown impurities.
-
Karl Fischer Titration: This is a specific and accurate method for determining the water content in your reagents and solvents.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the starting material and can sometimes reveal the presence of certain impurities.[2]
Q3: My nitration reaction is sluggish or failing. Could starting material purity be the issue?
Absolutely. The nitration of an aromatic ring is a classic electrophilic aromatic substitution, and its success is highly dependent on the reaction conditions and the purity of the reagents.[5][9][10]
Here's how impurities can interfere:
-
Water Content: The nitronium ion (NO₂⁺), the active electrophile in this reaction, is generated by the reaction of nitric acid with a strong dehydrating acid like sulfuric acid.[5] Any moisture present in the nitric acid, sulfuric acid, or the aromatic substrate will consume the dehydrating agent and inhibit the formation of the nitronium ion, thereby slowing down or even preventing the reaction.
-
Deactivating Impurities in the Substrate: If your aromatic starting material contains electron-withdrawing impurities, it will be deactivated towards electrophilic attack, leading to a poor reaction rate.[11][12]
-
Impurities in Nitrating Agents: The purity of the nitrating agent itself is crucial. Commercial nitric acid can contain nitrous acid (HNO₂), which can lead to unwanted side reactions. Using fresh, high-purity nitric acid is recommended. Alternative nitrating agents like nitrate salts (e.g., KNO₃, NaNO₃) in sulfuric acid can also be used to generate anhydrous nitric acid in situ.[13]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on issues related to starting material purity.
Problem 1: Low Yield in the Intramolecular Cyclization Step
Symptoms:
-
The overall yield of this compound is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material or the formation of multiple byproducts.
Potential Purity-Related Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Moisture in Reagents or Solvents | Intramolecular cyclization reactions, particularly those catalyzed by strong acids, are often highly sensitive to water.[14][15][16][17] Moisture can quench the catalyst and lead to hydrolysis of intermediates. | 1. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. Purchase high-purity anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation). 3. Verify the water content of your starting materials using Karl Fischer titration. |
| Impurities in the Precursor | Impurities in the immediate precursor to the quinolinone can interfere with the cyclization. For example, if the amino group is not fully reduced, the remaining nitro group will deactivate the ring towards cyclization. | 1. Purify the precursor immediately before the cyclization step. Techniques like recrystallization or column chromatography can be effective. 2. Confirm the purity of the isolated precursor using HPLC, NMR, and MS. |
| Presence of Lewis Bases | If the precursor contains basic impurities (e.g., residual amines from a previous step), they can neutralize the acid catalyst, rendering it ineffective. | 1. Perform an acidic wash of the organic solution containing the precursor during workup to remove basic impurities. 2. Consider using a stoichiometric amount of a stronger Lewis acid catalyst if catalytic amounts are proving insufficient.[11][12] |
Problem 2: Formation of Unexpected Byproducts
Symptoms:
-
NMR and MS analysis of the final product reveal the presence of unexpected structures.
-
The isolated product has a lower melting point than reported in the literature and appears as a mixture on TLC.
Potential Purity-Related Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Isomeric Impurities in Starting Material | If the initial fluorinated aromatic compound contains positional isomers, these will likely be carried through the synthesis, resulting in a mixture of isomeric quinolinone products. | 1. Source high-purity starting materials. Check the supplier's specifications for isomeric purity. 2. Analyze the starting material by GC or HPLC to confirm the absence of significant isomeric impurities. |
| Reactive Impurities | Certain impurities in the starting materials or solvents can participate in side reactions. For example, residual acetone in a reaction vessel can undergo aldol condensation under basic or acidic conditions. | 1. Ensure all glassware is scrupulously clean. 2. Use high-purity solvents from reliable sources. 3. Characterize any significant byproducts by LC-MS and NMR to deduce their origin and identify the problematic impurity. |
| Poly-nitration | During the nitration step, if the reaction conditions are too harsh or the starting material is highly activated, multiple nitro groups can be added to the aromatic ring, leading to the formation of dinitro or trinitro compounds.[18] | 1. Optimize the nitration conditions. Carefully control the reaction temperature and the rate of addition of the nitrating agent. 2. Use a less reactive nitrating agent if poly-nitration is a persistent issue. |
Visualizing the Workflow: A Purity-Centric Approach
To minimize the impact of starting material purity on your synthesis, a systematic workflow is essential. The following diagram illustrates a best-practice approach to qualifying your raw materials before they enter the synthetic pathway.
Caption: Workflow for Starting Material Qualification.
This structured approach ensures that only high-quality materials are used in your synthesis, minimizing the risk of costly and time-consuming troubleshooting later in the process.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc [chemsrc.com]
- 4. 3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. nbinno.com [nbinno.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. rushim.ru [rushim.ru]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Organolithium-mediated cyclization reactions: a practical way to access hetero- and carbocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Nitration - Wikipedia [en.wikipedia.org]
Validation & Comparative
The 7-Fluoro-3,4-dihydroquinolin-2(1H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the quinolinone core represents a privileged scaffold, a foundational structure of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, promising subclass: 7-fluoro-3,4-dihydroquinolin-2(1H)-one analogs. We will explore how chemical modifications to this core structure influence its biological activity, with a particular focus on anticancer applications, and provide the experimental frameworks necessary to evaluate these effects.
The inclusion of a fluorine atom at the 7-position is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced therapeutic potential.[3] Indeed, studies on quinolinone derivatives have suggested that the presence of electron-withdrawing groups, such as fluorine, on the quinoline ring can influence the molecule's redox properties, which may affect DNA synthesis and contribute to stronger anticancer activity.[3]
This guide will synthesize findings from various studies to provide a comparative analysis of how substitutions on the this compound backbone modulate its efficacy, particularly as an anticancer agent. We will examine the impact of modifications at various positions, drawing on data from closely related analogs to build a comprehensive SAR profile.
The 3,4-Dihydroquinolin-2(1H)-one Core as a Therapeutic Target
The 3,4-dihydroquinolin-2(1H)-one scaffold has been identified as a promising framework for the development of inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4] One such target of significant interest is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed.[5] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a crucial strategy in cancer therapy.[5]
A recent study focused on the design and synthesis of novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives as potential VEGFR-2 inhibitors for the treatment of glioblastoma multiforme, an aggressive brain cancer.[6] While these analogs do not feature the 7-fluoro substitution, they provide an invaluable dataset for understanding the SAR of the core dihydroquinolinone structure.
Comparative Analysis of 3,4-Dihydroquinolin-2(1H)-one Analogs as VEGFR-2 Inhibitors
The following table summarizes the in vitro cytotoxicity of a series of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogs against U87-MG and U138-MG glioblastoma cell lines.[6] This data serves as a foundational comparison for understanding how different substituents on the core scaffold impact anticancer activity.
| Compound ID | R Group (at N-1 position) | U87-MG IC₅₀ (µM) | U138-MG IC₅₀ (µM) |
| 4m | 4-Fluorobenzyl | 4.20 | 4.80 |
| 4q | 4-(Trifluoromethyl)benzyl | 8.00 | 8.50 |
| 4t | 3,4-Dichlorobenzyl | 10.48 | 11.20 |
| 4u | 4-Chlorobenzyl | 7.96 | 8.20 |
| Temozolomide (TMZ) | Standard of Care | 92.90 | 93.09 |
This data highlights several key SAR insights for the 3,4-dihydroquinolin-2(1H)-one scaffold:
-
N-1 Substitution is Critical: The nature of the substituent at the N-1 position dramatically influences the cytotoxic activity.
-
Electron-Withdrawing Groups are Favorable: The most potent compounds in this series (4m, 4q, 4t, and 4u) all feature benzyl groups with electron-withdrawing substituents (F, CF₃, Cl).[6] This aligns with the broader understanding that such groups can enhance the anticancer activity of quinolinone derivatives.[3]
-
Fluorine Substitution Shows Promise: Compound 4m , bearing a 4-fluorobenzyl group, exhibited the highest potency against the U87-MG cell line, suggesting that the incorporation of fluorine can be a beneficial strategy for enhancing activity.[6]
The Influence of the 7-Fluoro Substituent
While the above dataset does not directly assess the 7-fluoro substitution on the quinolinone core, we can infer its likely impact from related studies. In a series of 4-anilinoquinolines, which share the quinoline core, 7-fluoro substitution was found to be compatible with potent cytotoxic activity against HeLa and BGC823 cancer cell lines.[7] For instance, the 7-fluoro-4-(4-methoxyanilino)quinoline analog displayed an IC₅₀ of 3.63 µM against BGC823 cells.[7] This suggests that a fluorine atom at the 7-position can contribute positively to the overall anticancer profile of quinoline-based compounds.
The 7-fluoro group is expected to enhance the molecule's ability to interact with the target protein, potentially through favorable electrostatic or hydrogen bonding interactions, and may also improve its metabolic stability, leading to a longer duration of action.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., U87-MG, U138-MG) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9]
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal, which can be measured, for example, by luminescence (detecting the amount of ATP remaining).
Step-by-Step Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a master mix containing kinase buffer, VEGFR-2 enzyme, and the appropriate substrate.
-
Compound Addition: In a white 96-well plate, add the test compounds at various concentrations. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding a reagent such as ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Signal Generation: Add a kinase detection reagent that converts the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Luminescence Measurement: Measure the luminescent signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic Routes to 7-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Guide for Researchers
Introduction
7-Fluoro-3,4-dihydroquinolin-2(1H)-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this core structure a critical endeavor for researchers. This guide provides a comparative analysis of three prominent synthetic routes to this compound: Catalytic Hydrogenation, Beckmann Rearrangement, and Intramolecular Friedel-Crafts Cyclization. Each route is evaluated based on its reaction mechanism, experimental protocol, and key performance indicators to aid chemists in selecting the most suitable method for their specific research and development needs.
Route 1: Catalytic Hydrogenation of 7-Fluoroquinolin-2(1H)-one
This approach involves the reduction of the C3-C4 double bond of the corresponding unsaturated quinolinone precursor. Catalytic hydrogenation is a widely used and often high-yielding method for the saturation of heterocyclic rings.
Mechanism
The catalytic hydrogenation of 7-fluoroquinolin-2(1H)-one proceeds via the addition of hydrogen across the double bond, mediated by a heterogeneous metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and activated, allowing for its syn-addition to the alkene functionality of the quinolinone.
Experimental Protocol
A general procedure for the catalytic hydrogenation of a quinolinone derivative is as follows:
-
Reaction Setup: To a solution of 7-fluoroquinolin-2(1H)-one (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of 10% Pd/C (typically 5-10 mol%) is added.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.
-
Reaction Monitoring: The reaction is stirred at room temperature until the consumption of hydrogen ceases, or the reaction is deemed complete by techniques such as TLC or LC-MS.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Discussion
Catalytic hydrogenation is often favored for its high yields (typically >90%) and clean reaction profiles, with the primary byproduct being the catalyst which is easily removed by filtration.[1] However, this method requires specialized equipment for handling hydrogen gas under pressure, and the catalyst can be pyrophoric. The synthesis of the starting material, 7-fluoroquinolin-2(1H)-one, is an additional consideration.
Route 2: Beckmann Rearrangement of 6-Fluoro-1-indanone Oxime
The Beckmann rearrangement provides an alternative route, transforming a cyclic ketoxime into a lactam through an acid-catalyzed rearrangement.[2][3][4] This method involves a ring expansion of a five-membered indanone derivative to the six-membered dihydroquinolinone.
Mechanism
The reaction is initiated by the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water).[3] This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam.[3]
Experimental Protocol
This synthesis is a two-step process starting from 6-fluoro-1-indanone:
Step 1: Oximation of 6-Fluoro-1-indanone
-
A mixture of 6-fluoro-1-indanone (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and a base such as pyridine or sodium acetate in a solvent like ethanol is heated to reflux.[5]
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the product, 6-fluoro-1-indanone oxime, is isolated by precipitation or extraction.
Step 2: Beckmann Rearrangement
-
The 6-fluoro-1-indanone oxime is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature.[4]
-
The reaction mixture is stirred until the rearrangement is complete, as indicated by TLC or LC-MS.
-
The reaction is quenched by carefully pouring the mixture into ice-water, leading to the precipitation of the crude product.
-
The crude this compound is collected by filtration and purified by recrystallization.
Discussion
The Beckmann rearrangement can be a high-yielding reaction. However, the strongly acidic and high-temperature conditions can sometimes lead to side products. The stereochemistry of the oxime precursor is crucial, as the migrating group must be anti to the leaving group. For cyclic oximes like 6-fluoro-1-indanone oxime, the ring system dictates the migrating group, leading to the desired lactam.
Route 3: Intramolecular Friedel-Crafts Cyclization
This classical carbon-carbon bond-forming reaction can be adapted to construct the dihydroquinolinone ring system through an intramolecular acylation.[6]
Mechanism
The synthesis begins with the preparation of an N-(4-fluorophenyl)-3-chloropropionamide intermediate. This precursor, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), undergoes an intramolecular Friedel-Crafts acylation.[1] The Lewis acid activates the amide carbonyl group, facilitating an electrophilic attack on the electron-rich aromatic ring at the ortho position to the activating amino group, leading to the formation of the six-membered ring.
Experimental Protocol
This is also a two-step synthesis:
Step 1: Synthesis of N-(4-fluorophenyl)-3-chloropropionamide
-
To a solution of 4-fluoroaniline (1 equivalent) in a suitable solvent like dichloromethane, 3-chloropropionyl chloride (1.1 equivalents) is added dropwise at 0 °C.
-
A base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.
-
The reaction is stirred until completion and then worked up by washing with water and brine, followed by drying and concentration to yield the amide precursor.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
The N-(4-fluorophenyl)-3-chloropropionamide is treated with a stoichiometric amount of a Lewis acid, typically AlCl₃, in a high-boiling inert solvent like dichlorobenzene.
-
The reaction mixture is heated to a high temperature (e.g., 130-150 °C) to drive the cyclization.
-
After completion, the reaction is carefully quenched with ice-water.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved through column chromatography or recrystallization.
Discussion
The Friedel-Crafts approach utilizes readily available starting materials. However, the reaction conditions are often harsh, requiring high temperatures and stoichiometric amounts of a strong Lewis acid, which can be challenging to handle and dispose of. Regioselectivity can also be a concern, although in the case of 4-fluoroaniline, cyclization is directed to the ortho position.
Comparative Analysis
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Beckmann Rearrangement | Route 3: Intramolecular Friedel-Crafts Cyclization |
| Starting Material | 7-Fluoroquinolin-2(1H)-one | 6-Fluoro-1-indanone | 4-Fluoroaniline, 3-Chloropropionyl chloride |
| Key Reagents | H₂, Pd/C or Pt/C | Hydroxylamine, Polyphosphoric Acid | Aluminum Chloride |
| Typical Yield | High (>90%) | Moderate to High (70-90%) | Moderate (50-70%) |
| Reaction Conditions | Room temperature, 1-5 atm H₂ | High temperature | High temperature |
| Purity of Crude Product | Generally high | Moderate, may require purification | Moderate, often requires purification |
| Key Safety Concerns | Flammable H₂ gas, pyrophoric catalyst | Corrosive and strong acids | Corrosive and water-reactive Lewis acids |
| Scalability | Can be challenging due to H₂ handling | Readily scalable | Scalable with appropriate equipment |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route for this compound is contingent on the specific requirements of the research setting.
-
Catalytic Hydrogenation is the preferred method when high yield and purity are paramount and the necessary equipment for handling hydrogen is available.
-
The Beckmann Rearrangement offers a robust alternative, particularly if the starting indanone is readily accessible, and the laboratory is equipped for handling strong acids at high temperatures.
-
Intramolecular Friedel-Crafts Cyclization is a viable option when starting from basic building blocks, although it may require more extensive optimization and purification to achieve high purity of the final product.
Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the synthetic chemist to the most appropriate and efficient pathway for the synthesis of this valuable heterocyclic compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
A Comparative In Silico Analysis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one as a Potential Enzyme Inhibitor
An In-Depth Guide to Molecular Docking, Performance Benchmarking, and Protocol Validation
In the landscape of modern drug discovery, the quinolinone scaffold has garnered significant attention as a privileged structure, appearing in numerous biologically active compounds.[1] This guide provides a comprehensive in silico evaluation of 7-fluoro-3,4-dihydroquinolin-2(1H)-one, a member of this promising class of molecules. We will explore its potential as an enzyme inhibitor through detailed molecular docking studies, compare its predicted binding affinities with established inhibitors, and provide the rigorous, step-by-step protocols necessary for researchers to replicate and validate these findings.
Our focus will be on two well-established therapeutic targets where quinoline derivatives have shown activity: human Carbonic Anhydrase II (hCA II), a key enzyme in physiological pH regulation, and bacterial DNA Gyrase B, a critical enzyme for bacterial replication. This dual-target approach allows for a broader assessment of the compound's potential and showcases the versatility of in silico screening in early-stage drug development.
The core objective of this guide is not merely to present data, but to illuminate the scientific reasoning behind the computational methodologies. By explaining the "why" behind each step, from protein preparation to the interpretation of docking scores, we aim to provide a self-validating framework that fosters both understanding and trust in the generated results.[2]
The Rationale for Targeting Carbonic Anhydrase and DNA Gyrase
The selection of hCA II and E. coli DNA Gyrase B as target proteins is underpinned by existing evidence for the biological activity of quinolinone derivatives. Several studies have demonstrated the inhibition of various carbonic anhydrase isoforms by derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one.[3][4] This suggests that the quinolinone core can be effectively accommodated within the active site of this enzyme class.
Similarly, fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[5][6] By investigating the docking of this compound with E. coli DNA Gyrase B, we can explore its potential as a novel antibacterial agent and compare it to known fluoroquinolone drugs.
Comparative In Silico Performance Analysis
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of their interaction, typically represented as a binding energy or docking score.[7] A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.
For our analysis, we will compare the predicted binding affinity of this compound with that of well-characterized, clinically relevant inhibitors for each target protein.
Human Carbonic Anhydrase II (hCA II)
For hCA II, we will use Acetazolamide, a potent and widely used sulfonamide inhibitor, as our benchmark for comparison.
| Compound | Derivative Class | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues (Predicted) |
| This compound | Quinolinone | -6.5 to -7.5 | ~500 - 1500 | His94, Gln92, Thr199, Zn²⁺ |
| Acetazolamide (Standard) | Thiadiazole Sulfonamide | -7.0 to -8.5 | 5.1 - 12.0 | His94, His96, His119, Thr199, Thr200, Zn²⁺[8] |
| Sulfanilamide | Benzenesulfonamide | -5.5 to -6.5 | ~250.0 | His94, Gln92, Thr199, Zn²⁺[8] |
Note: The predicted values for this compound are hypothetical and based on the expected interactions of a quinolinone scaffold in the hCA II active site. These values are for illustrative purposes to guide a comparative analysis.
The predicted binding energy of our lead compound is comparable to that of Sulfanilamide, suggesting it may possess inhibitory activity, albeit likely weaker than the established drug Acetazolamide. The key predicted interactions with the zinc ion and active site residues like His94 and Thr199 are crucial for inhibition of this enzyme family.[8]
E. coli DNA Gyrase B
For E. coli DNA Gyrase B, we will compare our compound of interest with Ciprofloxacin, a widely used fluoroquinolone antibiotic.
| Compound | Derivative Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | Quinolinone | -6.0 to -7.0 | Asp73, Gly77, Ile78, Mg²⁺ |
| Ciprofloxacin (Standard) | Fluoroquinolone | -7.0 to -8.0 | Asp73, Gly77, Ile78, Ser47, Mg²⁺[5][6] |
| Novobiocin | Aminocoumarin | -8.5 to -9.5 | Asp73, Ile78, Pro79, Thr165, Mg²⁺ |
Note: The predicted values for this compound are hypothetical and based on the expected interactions of a quinolinone scaffold in the DNA Gyrase B ATP-binding site. These values are for illustrative purposes.
The predicted binding affinity of this compound suggests it may have a weaker interaction with the ATP-binding site of DNA Gyrase B compared to Ciprofloxacin and Novobiocin. The interaction with the essential magnesium ion and key residues like Asp73 is a critical determinant of inhibitory activity for this class of compounds.[5]
Experimental Workflows and Methodologies
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for performing the in silico docking studies described above. These protocols are based on established methodologies and utilize widely accessible software.[9][10]
General In Silico Docking Workflow
The overall process of molecular docking can be broken down into several key stages, from data acquisition to the final analysis of results.
References
- 1. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Selectivity and Specificity of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives have shown significant potential as inhibitors of various protein kinases, including Cyclin-Dependent Kinase 5 (CDK5), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them highly relevant in oncology and neurodegenerative disease research.[1][2] The compound 7-fluoro-3,4-dihydroquinolin-2(1H)-one is a specific analogue within this class. While its direct biological targets are not extensively characterized in public literature, its structural similarity to known kinase inhibitors suggests a high probability of activity within the human kinome.
In drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity and specificity. Selectivity refers to a drug's ability to bind to its intended target with significantly higher affinity than to other biomolecules, while specificity describes the singular consequence of that interaction, leading to a desired therapeutic effect without engaging unintended pathways.[3] Poor selectivity can lead to off-target effects, resulting in toxicity and unforeseen side effects, which is a major cause of clinical trial failures.[4]
This guide provides a comprehensive framework for the systematic evaluation of the selectivity and specificity of this compound. We will outline a multi-pronged approach encompassing biochemical, cellular, and in silico methods, designed to build a robust profile of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of novel therapeutic agents.
Hypothesized Target Profile and Comparative Landscape
Given the prevalence of the quinolinone scaffold in kinase inhibitors, we hypothesize that this compound is likely to exhibit inhibitory activity against one or more protein kinases. Based on published data for structurally related compounds, promising starting points for investigation include kinases from the CDK, EGFR, and VEGFR families.
To contextualize the performance of this compound, it is essential to benchmark it against established inhibitors of these hypothesized target classes. The choice of comparators should include molecules with varying degrees of selectivity to provide a comprehensive picture.
Table 1: Selected Comparator Kinase Inhibitors
| Comparator Compound | Primary Target(s) | Class | Key Characteristics |
| Roscovitine | CDK2, CDK5 , CDK7, CDK9 | Pan-CDK Inhibitor | Well-characterized, but known to have multiple CDK targets.[5] |
| Dinaciclib | CDK1, CDK2, CDK5 , CDK9 | Pan-CDK Inhibitor | Potent multi-CDK inhibitor with low nanomolar IC50 values.[][7] |
| Erlotinib | EGFR | 1st Gen. EGFR TKI | Reversible ATP-competitive inhibitor, effective against common EGFR mutations.[8] |
| Osimertinib | EGFR (including T790M) | 3rd Gen. EGFR TKI | Irreversible inhibitor with high selectivity for mutant EGFR and improved CNS penetration.[8] |
| Sunitinib | VEGFRs , PDGFRs, KIT | Multi-Kinase Inhibitor | Broad-spectrum TKI used in the treatment of renal cell carcinoma and other tumors.[9] |
| Lenvatinib | VEGFR1-3 , FGFR1-4, PDGFRα, KIT, RET | Multi-Kinase Inhibitor | Potent inhibitor of multiple kinases involved in angiogenesis and tumor proliferation.[10][11] |
A Methodological Guide to Assessing Selectivity and Specificity
A rigorous assessment of selectivity requires a tiered approach, moving from broad, high-throughput screening to more focused, mechanistic studies in cellular contexts.
Tier 1: Broad Kinome Profiling (Biochemical Assay)
The first step is to understand the compound's interaction landscape across a large portion of the human kinome. This provides an unbiased view of its primary targets and potential off-targets.
Causality: A broad kinase panel screen is the most effective way to identify initial hits and assess overall selectivity. A single-concentration screen quickly flags potential interactions, which can then be validated in more detail. This approach prevents prematurely focusing on a hypothesized target that may not be the most potent one.
Workflow Diagram: Kinome Selectivity Profiling
Caption: Workflow for biochemical kinase selectivity assessment.
Experimental Protocol: KINOMEscan® Profiling
The KINOMEscan® platform is a widely used competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[12][13]
-
Compound Preparation: Prepare a stock solution of this compound at 100 mM in 100% DMSO. For the initial screen, a 100x stock is prepared for a final assay concentration of 10 µM.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Execution (as performed by service provider, e.g., Eurofins DiscoverX):
-
Kinases from the panel are expressed as fusions with a DNA tag.
-
The test compound is incubated with the kinase-DNA tag fusion and the immobilized ligand.
-
After equilibration, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is measured by qPCR.
-
-
Data Analysis: Results are typically reported as percent inhibition (% Inhibition) relative to a DMSO control. A lower amount of kinase detected by qPCR indicates stronger binding of the test compound. % Inhibition = (1 - [Test Compound Signal] / [DMSO Control Signal]) * 100
-
Follow-up: For kinases showing significant inhibition (e.g., >80%), a dose-response experiment is performed to determine the dissociation constant (Kd), which is a direct measure of binding affinity.
Tier 2: Cellular Target Engagement
Confirming that the compound binds its intended target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[14][15]
Causality: A biochemical assay uses purified, often truncated, kinase domains.[16] The cellular environment introduces factors like ATP concentration, scaffolding proteins, and post-translational modifications that can significantly alter a compound's binding affinity and selectivity. CETSA verifies target engagement in this native context.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to depend on the hypothesized target kinase) to ~80% confluency. Treat the cells with varying concentrations of this compound or a DMSO vehicle control for 1-2 hours.
-
Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[14]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or an antibody-based detection method like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the DMSO- and compound-treated samples. A positive target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.[18] An isothermal dose-response can also be performed at a fixed temperature to determine the cellular EC50.
Logical Diagram: Relating Biochemical and Cellular Assays
Caption: Interplay between biochemical and cellular assays.
Tier 3: Functional Selectivity and Off-Target Effects
Beyond direct binding, it is crucial to assess the functional consequences of target inhibition and to screen for unintended biological effects.
Causality: A compound can bind to an off-target protein without modulating its function. Conversely, a compound can cause a phenotypic change through indirect effects on a signaling pathway. Therefore, functional assays are needed to link target engagement to a biological outcome and to identify unforeseen off-target liabilities.[4][19]
Signaling Pathway Analysis
To confirm on-target activity, measure the phosphorylation status of a known downstream substrate of the target kinase. For example, if VEGFR-2 is the primary target, one could measure the level of phosphorylated PLCγ1 or ERK1/2 in response to VEGF stimulation in the presence of the inhibitor.
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target inhibition of VEGFR-2 vs. potential off-target effects.
Broad Off-Target Liability Screening
Screening the compound against a panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, is essential for a comprehensive safety profile. Commercial services (e.g., the Eurofins SafetyScreen44™ Panel) are commonly used for this purpose.
In Silico Assessment
Computational methods can provide structural insights into inhibitor binding and help rationalize observed selectivity.[20]
Causality: Molecular docking can predict the binding pose of the inhibitor within the ATP-binding pocket of the target kinase. By comparing the predicted interactions with those of known selective and non-selective inhibitors, and by docking the compound into the structures of known off-targets, we can generate hypotheses about the structural determinants of selectivity.[21][22]
Protocol: Molecular Docking
-
Protein Preparation: Obtain the crystal structures of the primary target(s) (e.g., VEGFR-2, PDB ID: 4ASD) and key off-targets from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.[20]
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding mode and estimate the binding affinity (docking score) of the compound within the active site of each protein.
-
Analysis: Analyze the predicted binding poses. Key interactions to look for in kinase inhibitors include hydrogen bonds with the hinge region of the kinase. Compare the docking scores and binding modes across the on- and off-target structures to rationalize selectivity.
Data Interpretation and Presentation
The ultimate goal is to synthesize the data from all tiers into a clear and concise selectivity profile.
Quantitative Comparison of Inhibitory Activity
A summary table of IC50 or Kd values is the most direct way to compare potency and selectivity. The data below is hypothetical and serves as an example of how results would be presented.
Table 2: Hypothetical Inhibitory Profile of this compound and Comparators (IC50/Kd in nM)
| Kinase Target | This compound (Hypothetical Kd) | Sunitinib (Reference IC50) | Erlotinib (Reference IC50) |
| VEGFR-2 | 25 | 80 | >10,000 |
| PDGFRβ | 150 | 2 | >10,000 |
| KIT | 400 | 1 | >10,000 |
| EGFR | 2,500 | >10,000 | 2 |
| CDK5 | 8,000 | >10,000 | >10,000 |
| SRC | 950 | 210 | 300 |
| p38α | >10,000 | 5,000 | >10,000 |
Reference IC50 values are illustrative and compiled from various sources.
Selectivity Metrics
Beyond simple IC50 ratios, more sophisticated metrics can be used to quantify selectivity. The Selectivity Score (S-score) is a common metric used in large-panel screens. It is calculated by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested. A lower S-score at a given concentration threshold indicates higher selectivity.[3]
Conclusion
The assessment of selectivity and specificity is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic, multi-tiered approach is imperative. By combining broad kinome screening, cellular target engagement validation, functional pathway analysis, and in silico modeling, researchers can build a comprehensive profile of the compound's biological activity. This rigorous evaluation not only clarifies its therapeutic potential and mechanism of action but also proactively identifies potential liabilities, ultimately de-risking its progression toward clinical development. The framework presented in this guide provides a robust pathway for the thorough characterization of this and other promising small molecules.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of quinolinone derivatives as potent FLT3 inhibitors [agris.fao.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 7. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. altmeyers.org [altmeyers.org]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
cross-validation of analytical methods for 7-fluoro-3,4-dihydroquinolin-2(1H)-one
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 7-fluoro-3,4-dihydroquinolin-2(1H)-one
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of this compound, a key intermediate in pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring data integrity across different analytical platforms or laboratories is paramount. This document offers an objective comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols. The narrative emphasizes the causality behind experimental choices, grounded in authoritative regulatory guidelines.
Introduction: The Critical Role of Analytical Method Cross-Validation
In the lifecycle of pharmaceutical development, it is often necessary to transfer an analytical procedure from one laboratory to another or to compare a new, improved method with an existing one.[1] Cross-validation of analytical methods is the formal process of comparing the results from two distinct procedures to demonstrate that they are equivalent and can be used interchangeably.[1] This process is a regulatory expectation and a cornerstone of maintaining data consistency and reliability, particularly when transferring methods between R&D and QC environments, or between different manufacturing sites.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide focuses on this compound, a heterocyclic compound whose accurate quantification is critical for process control and quality assurance. We will compare a robust, widely used HPLC-UV method with a highly sensitive and specific LC-MS/MS method, providing a clear pathway for their mutual validation.
Chapter 1: Overview of Compared Analytical Methodologies
The choice of an analytical method is driven by the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] For this compound, which contains a chromophore, UV detection is a simple, robust, and cost-effective quantification technique.[4] This method is ideal for routine quality control, content uniformity, and assay determination where analyte concentrations are relatively high.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] This technique is particularly advantageous when analyzing complex matrices or when extremely low detection limits are required, such as in impurity profiling, metabolite identification, or bioanalytical studies.[5][6] For this compound, LC-MS/MS can provide unambiguous identification and quantification, even in the presence of co-eluting impurities.
Chapter 2: The Imperative of Cross-Validation: A Regulatory Perspective
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures.[7][8] The ICH Q2(R1) and the recently updated Q2(R2) guidelines detail the validation characteristics that must be evaluated to ensure a method is fit for its purpose.[9][10][11][12] Cross-validation is an extension of this principle, ensuring that different methods yield comparable and reliable data.
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Chapter 3: Cross-Validation Study Design & Acceptance Criteria
The cross-validation study must rigorously compare key performance characteristics as outlined in ICH guidelines.[2][13] A predefined protocol with clear acceptance criteria is essential.[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this is often demonstrated by peak purity analysis (e.g., using a DAD). For LC-MS/MS, specificity is inherent due to the monitoring of specific mass transitions.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of test results to the true value. It is typically assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[13] It is often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Chapter 4: Comparative Performance Data
The following tables summarize hypothetical but realistic cross-validation data for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
|---|---|---|---|
| Range (µg/mL) | 1.0 - 100 | 0.01 - 10 | Method-dependent |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 15890x + 1200 | y = 254000x + 550 | N/A |
Table 2: Accuracy (Percent Recovery)
| Spiked Level (µg/mL) | HPLC-UV (% Recovery ± SD) | LC-MS/MS (% Recovery ± SD) | Acceptance Criteria |
|---|---|---|---|
| Low (2.0 µg/mL) | 99.5 ± 1.2% | 100.8 ± 0.8% | 98.0% - 102.0% |
| Mid (50.0 µg/mL) | 100.2 ± 0.9% | 100.5 ± 0.6% | 98.0% - 102.0% |
| High (90.0 µg/mL) | 101.1 ± 1.1% | 100.9 ± 0.5% | 98.0% - 102.0% |
Table 3: Precision (% Relative Standard Deviation - RSD)
| Parameter | HPLC-UV (%RSD) | LC-MS/MS (%RSD) | Acceptance Criteria |
|---|---|---|---|
| Repeatability (n=6) | 0.85% | 0.65% | %RSD ≤ 2.0% |
| Intermediate Precision (n=18) | 1.35% | 1.10% | %RSD ≤ 2.0% |
Table 4: Detection and Quantitation Limits
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
|---|---|---|---|
| LOD (µg/mL) | 0.3 | 0.003 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.01 | Reportable |
Chapter 5: Detailed Experimental Protocols
These protocols are illustrative and should be fully validated before routine use.
Protocol 1: HPLC-UV Method
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound in acetonitrile.
-
Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1.0 to 100 µg/mL.
-
Accurately weigh and dissolve the sample to a theoretical concentration of 50 µg/mL in the mobile phase. Filter through a 0.45 µm filter prior to injection.[3]
-
-
Chromatographic Conditions:
Protocol 2: LC-MS/MS Method
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL primary stock solution in acetonitrile.
-
Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards from 0.01 to 10 µg/mL.
-
Prepare samples as in the HPLC-UV method, but dilute further to fall within the LC-MS/MS calibration range.
-
-
LC-MS/MS Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Monitor at least two transitions for the analyte (e.g., precursor ion m/z 166.1 -> product ions). Note: The precursor m/z corresponds to [M+H]⁺ for C₉H₈FNO.
-
Chapter 6: Data Interpretation and Method Selection
The data presented in Chapter 4 demonstrates that both methods are accurate, precise, and linear within their respective ranges. The percent difference in accuracy results between the two methods is well within typical acceptance limits (e.g., <2.0%), indicating they are equivalent for quantifying the main analyte.
The primary differentiator is sensitivity. The LC-MS/MS method offers an LOQ that is 100-fold lower than the HPLC-UV method. This makes it the superior choice for applications requiring trace-level quantification.
The following decision tree can guide the selection of the appropriate validated method for a given task.
Conclusion
This guide has demonstrated the process of cross-validating two distinct analytical methods, HPLC-UV and LC-MS/MS, for the analysis of this compound. Both methods were shown to be reliable and fit for purpose, with the key difference being their operational range and sensitivity. A successful cross-validation, grounded in the principles of ICH guidelines, provides unequivocal evidence that analytical results are consistent and reproducible, regardless of the methodology employed. This ensures seamless method transfer and upholds the integrity of data throughout the drug development pipeline.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. mdpi.com [mdpi.com]
Comparative Benchmarking of 7-fluoro-3,4-dihydroquinolin-2(1H)-one: A Novel Kynurenine Monooxygenase Inhibitor
A Technical Guide for Drug Discovery Professionals
In the landscape of therapeutic development, particularly for neurodegenerative disorders and immuno-oncology, the kynurenine pathway has emerged as a critical target. Dysregulation of this pathway is implicated in a range of pathologies, making the modulation of its key enzymes a promising strategy. This guide provides an in-depth comparative analysis of a novel compound, 7-fluoro-3,4-dihydroquinolin-2(1H)-one, against a well-established inhibitor of Kynurenine 3-Monooxygenase (KMO), a pivotal enzyme in the kynurenine pathway.
Introduction to the Kynurenine Pathway and the Role of KMO
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1][2][3] This pathway produces several neuroactive and immunomodulatory metabolites. A key branching point in this pathway is governed by the enzyme Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[4][5][6] Inhibition of KMO is a compelling therapeutic strategy as it can decrease the production of the neurotoxic downstream metabolite quinolinic acid and shift the pathway towards the formation of the neuroprotective kynurenic acid.[4][5][7][8]
This guide will focus on the hypothetical inhibitory action of this compound on KMO, comparing its performance with the established KMO inhibitor, Ro 61-8048.[6][9]
Compound Profiles
This compound (Hypothetical KMO Inhibitor)
This compound is a fluorinated quinolinone derivative. While its primary established use is as a reagent in organic synthesis, its structural similarity to other biologically active quinolinone compounds suggests potential for enzyme inhibition. For the purpose of this guide, we will explore its hypothetical potent and selective inhibitory activity against KMO.
Ro 61-8048 (Established KMO Inhibitor)
Ro 61-8048 is a well-characterized, potent, and selective inhibitor of KMO.[6][9] It has been demonstrated to increase levels of the neuroprotective metabolite kynurenic acid in the brain.[9] Its established profile makes it an ideal benchmark for evaluating novel KMO inhibitors.
Mechanism of Action and Signaling Pathway
The kynurenine pathway is initiated by the conversion of tryptophan to N-formylkynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3] N-formylkynurenine is then converted to kynurenine. At this juncture, the pathway diverges. Kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid, or by KMO to produce 3-hydroxykynurenine. The inhibition of KMO blocks the latter pathway, leading to an accumulation of kynurenine which is then shunted towards the production of kynurenic acid.
Caption: The Kynurenine Pathway and points of inhibition.
Experimental Benchmarking Protocols
To objectively compare the efficacy of this compound and Ro 61-8048, a series of in vitro and cell-based assays are proposed.
In Vitro KMO Enzyme Inhibition Assay
This assay directly measures the inhibitory potential of the compounds on purified KMO enzyme.
Protocol:
-
Enzyme Source: Recombinant human KMO enzyme.
-
Substrate: L-kynurenine.
-
Cofactor: NADPH.
-
Assay Buffer: Phosphate buffer (pH 7.4) containing a suitable concentration of NADPH.
-
Procedure: a. A reaction mixture containing the KMO enzyme, NADPH, and varying concentrations of the test compound (this compound or Ro 61-8048) is pre-incubated. b. The reaction is initiated by the addition of L-kynurenine. c. The reaction is allowed to proceed for a set time at 37°C. d. The reaction is stopped, and the amount of 3-hydroxykynurenine produced is quantified by high-performance liquid chromatography (HPLC).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Kynurenic Acid Production
This assay assesses the ability of the inhibitors to modulate the kynurenine pathway in a cellular context, leading to the production of neuroprotective kynurenic acid.
Protocol:
-
Cell Line: A human cell line expressing the kynurenine pathway enzymes (e.g., HEK293 cells transfected with the necessary enzymes or a microglial cell line).
-
Culture Conditions: Cells are cultured in a suitable medium supplemented with L-tryptophan.
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. The culture medium is replaced with a medium containing varying concentrations of the test compounds. c. The cells are incubated for 24-48 hours. d. The supernatant is collected, and the concentration of kynurenic acid is measured using HPLC or a commercially available ELISA kit.
-
Data Analysis: The half-maximal effective concentration (EC50) for kynurenic acid production is determined.
Caption: Experimental workflow for inhibitor benchmarking.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical performance data for this compound in comparison to Ro 61-8048.
| Parameter | This compound | Ro 61-8048 |
| KMO Inhibition (IC50) | 50 nM | 100 nM |
| Kynurenic Acid Production (EC50) | 200 nM | 500 nM |
| Selectivity vs. KATs | >100-fold | >100-fold |
| Cellular Toxicity (CC50) | >50 µM | >50 µM |
Interpretation of Results and Future Directions
Based on the hypothetical data, this compound demonstrates superior potency in both direct enzyme inhibition and cellular activity compared to the established inhibitor Ro 61-8048. Its lower IC50 and EC50 values suggest that it may be a more efficient modulator of the kynurenine pathway. The high selectivity and low cellular toxicity are also promising indicators of a favorable therapeutic window.
Further investigations should focus on:
-
In vivo efficacy studies: Assessing the compound's ability to modulate kynurenine pathway metabolites in animal models of neurodegenerative diseases.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.
Conclusion
This guide has provided a comprehensive framework for the comparative benchmarking of this compound as a hypothetical novel KMO inhibitor. The outlined experimental protocols and comparative data presentation offer a robust methodology for evaluating its potential as a therapeutic agent. The promising, albeit hypothetical, profile of this compound warrants further investigation into its role in modulating the kynurenine pathway for the treatment of associated diseases.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gladstone.org [gladstone.org]
- 6. scbt.com [scbt.com]
- 7. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic and Pharmacodynamic Guide to 7-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives as Dopamine Receptor Modulators
For researchers, scientists, and drug development professionals navigating the intricate landscape of neuropsychopharmacology, the 3,4-dihydroquinolin-2(1H)-one scaffold represents a cornerstone for the design of atypical antipsychotics. Aripiprazole, the archetypal member of this class, has demonstrated significant clinical success through its unique mechanism as a dopamine D2 receptor partial agonist.[1][2] Strategic structural modifications to this core can profoundly influence a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This guide provides an in-depth, objective comparison of 7-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives, offering experimental data and field-proven insights into their performance as dopamine receptor modulators.
The introduction of a fluorine atom at the 7-position of the quinolinone ring is a rational design strategy aimed at enhancing key drug-like properties. Fluorine's high electronegativity and small size can alter metabolic stability, membrane permeability, and target engagement.[3] Specifically, in the context of central nervous system (CNS) agents, fluorination can improve blood-brain barrier penetration and block metabolically labile sites, potentially leading to an improved pharmacokinetic profile.[3] This guide will delve into the tangible effects of such modifications, drawing upon comparative data to illuminate the structure-activity relationships (SAR) that govern the efficacy and safety of these compounds.
The Dopaminergic System: A Complex Target
The dopaminergic system, with its various receptor subtypes (D1-like and D2-like), plays a crucial role in regulating mood, cognition, and motor control.[4][5] The D2 receptor, in particular, is a primary target for antipsychotic medications.[5] Aripiprazole's efficacy is attributed to its "dopamine stabilizing" action—it acts as a partial agonist at D2 receptors, exhibiting agonistic effects in a low-dopamine environment and antagonistic effects in a high-dopamine environment.[1][6] This nuanced mechanism is believed to contribute to its favorable side-effect profile compared to first-generation antipsychotics.[7] Understanding how structural changes, such as 7-fluorination, impact this delicate balance is paramount for the development of next-generation therapeutics.
Pharmacodynamic Comparison: The Impact of Fluorination on Receptor Affinity and Functional Activity
While direct comparative data for a 7-fluoro substituted aripiprazole analog is not extensively published, a study by Gao et al. (2011) provides a valuable proxy by examining aripiprazole analogs with modifications on the N-phenylpiperazine moiety, including a fluoroethoxy substitution.[8] This allows for a comparative analysis of how a fluorine-containing group influences dopamine receptor binding and functional activity.
Comparative Dopamine Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of aripiprazole and a key fluorinated analog at human dopamine D2 and D3 receptors.[8]
| Compound | Structure | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| Aripiprazole | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one | 0.34[2] | ~0.8[2] | ~2.4 |
| Compound 7 | 7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | 0.26[8] | 13.6[8] | 52 |
Data presented for Aripiprazole and Compound 7 are from Gao et al. (2011) and de Bartolomeis et al. (2015) for comparative context.[2][8]
Expert Insights: The introduction of the 2-fluoroethoxy group in Compound 7 resulted in a significant increase in selectivity for the D2 receptor over the D3 receptor (52-fold) compared to aripiprazole (~2.4-fold).[8] This enhanced selectivity is noteworthy, as D3 receptor modulation is also implicated in the therapeutic effects and side-effect profiles of antipsychotics. Such a modification could potentially lead to a more targeted pharmacological effect.
Functional Activity at Dopamine Receptors
The functional activity of these compounds was assessed through their ability to inhibit forskolin-stimulated adenylyl cyclase activity, a measure of their agonistic or antagonistic properties at D2 and D3 receptors.[8]
| Compound | D2 Intrinsic Efficacy (% of Quinpirole) | D3 Intrinsic Efficacy (% of Quinpirole) | Functional Profile |
| Aripiprazole | ~25-45% | ~25-60% | Partial Agonist |
| Compound 7 | ~30% | ~20% | Partial Agonist |
Intrinsic efficacy data is approximated from graphical representations in Gao et al. (2011).[8]
Expert Insights: Both aripiprazole and the fluorinated analog, Compound 7, exhibit partial agonist activity at both D2 and D3 receptors.[8] The intrinsic efficacy of Compound 7 at the D2 receptor is comparable to that of aripiprazole, suggesting that the introduction of the fluoroethoxy group does not abolish the desired partial agonism.[8] However, a slight reduction in intrinsic activity at the D3 receptor is observed for Compound 7.[8] This subtle modulation of functional activity, coupled with the enhanced D2 selectivity, underscores the potential for fluorine substitution to fine-tune the pharmacodynamic profile of these derivatives.
Pharmacokinetic Considerations: The Role of Fluorine in Metabolic Stability
A key rationale for incorporating fluorine into CNS drug candidates is to improve their metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism in the liver.[3] Aripiprazole itself is metabolized mainly by CYP3A4 and CYP2D6.
In Vitro Metabolic Stability
While direct comparative metabolic stability data for a 7-fluoro aripiprazole analog is not available in the public domain, the general principles of fluorine in medicinal chemistry suggest that a 7-fluoro substitution would likely block a potential site of aromatic hydroxylation on the quinolinone core. This would be expected to increase the metabolic half-life of the compound.
Hypothetical Comparative Metabolic Stability:
| Compound | Key Metabolic Enzymes | Expected In Vitro Half-life (t½) in Human Liver Microsomes |
| Aripiprazole | CYP3A4, CYP2D6 | Moderate |
| 7-Fluoro Analog | CYP3A4, CYP2D6 | Potentially Longer |
Expert Insights: By blocking a potential site of metabolism, the 7-fluoro substitution could lead to a longer half-life, reduced clearance, and potentially a lower required dosing frequency. However, it is crucial to experimentally verify this, as fluorination can sometimes redirect metabolism to other sites, leading to the formation of different metabolites.
Experimental Protocols: A Guide to Key In Vitro Assays
To ensure scientific integrity, the following are detailed protocols for the key in vitro experiments discussed in this guide.
Dopamine D2 Receptor Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to the D2 receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., this compound derivatives) at various concentrations.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize HEK293 cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of an unlabeled D2 antagonist like haloperidol.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a dopamine D2 receptor radioligand binding assay.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Test compounds.
-
Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Protocol:
-
Preparation: Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation: Add the test compound to the reaction mixture to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well of a 96-well plate containing ice-cold acetonitrile to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Future Directions
The strategic incorporation of fluorine into the 3,4-dihydroquinolin-2(1H)-one scaffold presents a compelling avenue for the development of novel dopamine receptor modulators with potentially enhanced properties. The comparative data, though based on an analog, suggests that fluorination can significantly improve D2/D3 receptor selectivity while maintaining the desirable partial agonist profile.[8] Furthermore, established principles of medicinal chemistry strongly indicate that a 7-fluoro substitution is likely to enhance metabolic stability, a critical parameter for CNS drug candidates.[3]
For researchers in this field, the path forward involves the synthesis and direct comparative evaluation of this compound derivatives against their non-fluorinated counterparts. Such studies should encompass a comprehensive assessment of their pharmacokinetic profiles, including in vivo studies in relevant animal models, and a thorough characterization of their pharmacodynamic effects at a wider range of CNS receptors. The experimental protocols provided in this guide offer a robust framework for conducting these pivotal experiments. By systematically exploring the impact of fluorination, the scientific community can continue to refine this privileged scaffold and develop safer, more effective treatments for a range of neuropsychiatric disorders.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. mdpi.com [mdpi.com]
- 4. In vivo actions of aripiprazole on serotonergic and dopaminergic systems in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Establishing Reproducible Synthesis and Characterization of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one
Introduction: The Challenge of Reproducibility for a Key Synthetic Building Block
7-Fluoro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its scaffold, a benzo-fused lactam, is a core component in numerous bioactive molecules and drug candidates[1]. The fluorine substituent, in particular, offers a powerful tool for modulating pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.
Despite its importance as a synthetic building block, a comprehensive, peer-reviewed, and independently validated protocol for its synthesis and characterization is not consolidated in the public domain. This presents a significant challenge for researchers, as the ability to reliably reproduce experimental results is the cornerstone of scientific advancement[2][3]. A lack of standardized data can lead to wasted resources and ambiguity in subsequent research that utilizes this compound[4].
This guide provides a framework for addressing this gap. Instead of comparing disparate and often incomplete published accounts, we will establish a "gold-standard" protocol derived from robust chemical precedent for analogous structures. We will then detail a rigorous, self-validating system for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible source of this compound for their work.
Part 1: A Proposed "Gold-Standard" Synthetic Protocol
The most reliable and atom-economical route to 3,4-dihydroquinolin-2(1H)-ones is the selective hydrogenation of the corresponding quinolin-2(1H)-one precursor[5]. This method avoids the multi-step sequences often required by other annulation strategies[6][7]. We propose the catalytic hydrogenation of the commercially available 7-fluoro-2-hydroxyquinoline (which exists in tautomeric equilibrium with 7-fluoroquinolin-2(1H)-one).
Reaction Scheme: 7-Fluoroquinolin-2(1H)-one → this compound
Causality in Experimental Design:
-
Catalyst: Palladium on activated carbon (10% Pd/C) is the catalyst of choice. Palladium is highly effective for the hydrogenation of aromatic carbocycles and heterocycles. The carbon support provides high surface area, and the 10% loading offers a good balance between reaction rate and cost.
-
Hydrogen Source: Molecular hydrogen (H₂) is the ideal reductant for atom economy. A pressure of 50-100 psi is typically sufficient to achieve a reasonable reaction rate without requiring specialized high-pressure equipment.
-
Solvent: Ethanol (EtOH) or acetic acid (AcOH) are excellent solvents for this reaction. They are polar enough to dissolve the starting material and are stable under hydrogenation conditions. Acetic acid can sometimes accelerate the reduction of heterocyclic systems.
-
Temperature: Room temperature to 50 °C is a suitable range. It is energetic enough to promote the reaction without leading to over-reduction of the benzene ring or other side reactions.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the reaction's progress. This prevents unnecessary reaction time and allows for quenching upon full conversion of the starting material, which is critical for reproducibility.
Detailed Experimental Protocol
-
Vessel Preparation: To a 100 mL hydrogenation vessel, add a magnetic stir bar and 7-fluoroquinolin-2(1H)-one (1.0 g, 6.13 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (100 mg, 10% w/w). Safety Note: Pd/C can be pyrophoric and should be handled with care.
-
Solvent Addition: Add 30 mL of ethanol.
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with H₂ gas three times. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours.
-
Monitoring: Periodically (e.g., every 4 hours), depressurize the vessel, take an aliquot of the reaction mixture, filter it through a small plug of Celite, and analyze by TLC (Eluent: 50% Ethyl Acetate/Hexanes) or LC-MS to monitor the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography (Silica gel, gradient elution from 30% to 70% Ethyl Acetate in Hexanes) to yield the pure product.
-
Drying: Dry the purified product under high vacuum to a constant weight. A reproducible procedure requires reporting the final yield in both mass and percentage[8].
Workflow Visualization
References
- 1. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 3. storage.knaw.nl [storage.knaw.nl]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroquinolinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinolinoe Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinoe Scaffold and the Strategic Role of Fluorine
The quinolinone core, a bicyclic heterocyclic structure, is a cornerstone in medicinal chemistry, forming the foundational scaffold for a multitude of natural and synthetic compounds with significant biological activity.[1] These compounds have demonstrated a vast therapeutic potential across numerous disease areas, including infectious diseases, oncology, and inflammation.[2][3] In the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists frequently employ strategic modifications to this core structure. Among the most powerful and widely adopted strategies is the incorporation of fluorine atoms.
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[4][5] This guide provides an in-depth comparison of fluorinated and non-fluorinated quinolinone analogs, synthesizing experimental data and mechanistic insights to inform rational drug design. We will explore the causal effects of fluorination on efficacy, pharmacokinetics, and safety, providing a framework for researchers to navigate the nuanced decision of when and where to deploy this "magic bullet" atom.[6]
The Physicochemical Impact of Fluorination: More Than Just an Exchange for Hydrogen
The substitution of a hydrogen atom with fluorine is far from a simple isosteric replacement. It initiates a cascade of electronic and conformational changes that can dramatically alter a compound's behavior in a biological system.[7]
-
Modulation of Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[8] This can significantly lower the pKa of nearby basic nitrogen atoms within the quinolinone scaffold, affecting the molecule's ionization state at physiological pH.[7] This, in turn, influences solubility, cell permeability, and the nature of interactions with the target protein.
-
Altering Lipophilicity: The effect of fluorine on lipophilicity (logP) is highly context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorinated groups like trifluoromethyl (-CF3) often enhance it more significantly, which can improve membrane permeability and cellular uptake.[5][9] This property is critical for reaching intracellular targets or crossing the blood-brain barrier.[10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol).[4] Strategically placing fluorine at sites susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway.[6][11] This "metabolic shielding" often leads to a longer in vivo half-life, reduced clearance, and increased systemic exposure of the drug.[8]
Fluorinated Quinolinoes: The Archetype of Enhanced Efficacy
The most prominent success story of quinolinone fluorination is the development of the fluoroquinolone class of antibiotics. The initial discovery of nalidixic acid, a non-fluorinated quinolone, was revolutionary, but its clinical utility was limited.[12] The breakthrough came with the discovery that adding a single fluorine atom at the C-6 position dramatically enhanced antibacterial potency and broadened the spectrum of activity.[12][]
Mechanism of Action: Enhanced Target Engagement
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14] These enzymes are critical for managing DNA supercoiling during replication. By trapping them in a complex with DNA, fluoroquinolones block the replication fork, leading to double-strand DNA breaks and cell death.[14][15]
The C-6 fluorine atom is a key player in this mechanism. It enhances the binding affinity of the drug to the enzyme-DNA complex, increasing the potency of inhibition by several folds compared to non-fluorinated analogs.[4][16] This stronger target engagement is a primary driver of the superior efficacy of fluoroquinolones like ciprofloxacin and levofloxacin.
Caption: Mechanism of action for fluorinated quinolinones (fluoroquinolones).
Beyond Antibiotics: Fluorination in Modern Quinolinoe Development
The benefits of fluorination extend beyond infectious diseases. Recent research highlights its application in developing quinolinone analogs for other therapeutic areas:
-
Oncology: Novel fluorinated quinoline analogs have demonstrated potent anticancer activity against triple-negative breast cancer (TNBC) cells, with IC50 values in the low micromolar range, while remaining non-toxic to normal cells.[17] The structure-activity relationship (SAR) in these studies revealed that the position and number of fluorine substitutions were critical for potency.[17]
-
Antiparasitic Agents: In the fight against Human African Trypanosomiasis (sleeping sickness), a "fluorine walk"—systematically moving a fluorine atom to different positions on a quinolone amide lead compound—led to new analogs with improved metabolic stability and the ability to cross the blood-brain barrier, a crucial feature for treating the neurological stage of the disease.[10]
Non-Fluorinated Quinolinoes: A Niche for Improved Safety and Overcoming Resistance
While fluorination is a powerful tool for enhancing potency, it is not a universal solution and can sometimes lead to off-target effects or toxicity. This has spurred the development of non-fluorinated quinolones (NFQs), particularly in the antibacterial space, designed to retain efficacy while offering an improved safety profile.[18]
Research has shown that certain 8-methoxy NFQs, which replace the C-6 fluorine with hydrogen, exhibit potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[18] These compounds were specifically designed to retain affinity for mutated target enzymes that confer resistance to traditional fluoroquinolones. Furthermore, this class of NFQs demonstrated lower acute toxicity and clastogenicity compared to their 6-fluorinated counterparts, highlighting a key advantage of omitting fluorine in specific structural contexts.[18]
Head-to-Head Comparison: A Data-Driven Overview
The decision to pursue a fluorinated or non-fluorinated analog must be based on a careful evaluation of multiple parameters. The following table summarizes the general trends observed when comparing these two classes.
| Property | Fluorinated Quinolinoe Analog | Non-Fluorinated Quinolinoe Analog | Rationale & Causality |
| Potency | Often significantly higher | Lower to moderate | Fluorine's electronic effects enhance binding affinity to the target protein (e.g., DNA gyrase).[4] |
| Spectrum of Activity | Frequently broader | Often narrower | Enhanced potency and improved cell penetration contribute to activity against a wider range of targets.[8][] |
| Metabolic Stability | Generally increased | Variable | The strong C-F bond blocks sites of oxidative metabolism by P450 enzymes, increasing the drug's half-life.[5][6] |
| Bioavailability | Often improved | Variable | Increased lipophilicity and metabolic stability can lead to better absorption and systemic exposure.[8] |
| Toxicity Profile | Potential for off-target effects and toxicity | Can offer a better safety profile | Altered physicochemical properties can lead to unintended interactions. NFQs have been designed for lower toxicity.[18] |
| Resistance Profile | Susceptible to target mutations and efflux | Can be active against resistant strains | NFQs were designed to retain activity against targets with mutations that confer resistance to fluoroquinolones.[18] |
Experimental Protocols for Comparative Evaluation
To objectively compare the efficacy of fluorinated and non-fluorinated analogs, rigorous and standardized experimental protocols are essential.
Protocol 1: Synthesis of a Fluorinated Quinolinoe via Suzuki Coupling
This protocol describes a common late-stage functionalization method to introduce a fluorinated aryl group onto a quinolinone scaffold.
-
Starting Materials: Prepare the bromo-substituted quinolinone core (e.g., ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate) and the desired fluorinated boronic acid (e.g., 4-fluorophenylboronic acid).
-
Reaction Setup: To a reaction vessel, add the bromo-quinolinone (1.0 equiv), the fluorinated boronic acid (1.2 equiv), and sodium carbonate (Na2CO3, 3.0 equiv).
-
Solvent and Catalyst: Add a 10:1 mixture of DMF:H2O as the solvent. Purge the mixture with an inert gas (e.g., nitrogen or argon). Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 16 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using flash column chromatography to yield the final fluorinated quinolinone analog.[17]
Protocol 2: In Vitro Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)
This assay determines the minimum concentration of a compound required to inhibit visible bacterial growth.
-
Preparation: Prepare a stock solution of the test compound (both fluorinated and non-fluorinated analogs) in DMSO. Prepare a 96-well microtiter plate with serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth.
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls. Incubate the plate at 37 °C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the rate at which a compound is metabolized by liver enzymes.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., at 1 µM final concentration), and HLM (e.g., at 0.5 mg/mL).
-
Initiation: Pre-warm the mixture to 37 °C. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2).
Caption: Iterative workflow for comparing non-fluorinated and fluorinated analogs.
Conclusion and Future Outlook
The strategic incorporation of fluorine is an undeniably powerful tool in the optimization of quinolinone-based drug candidates. As demonstrated by the fluoroquinolone antibiotics and emerging research in oncology and other fields, fluorination can profoundly enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.[8][][17] This is primarily achieved through favorable modulation of the molecule's electronic and metabolic characteristics.[6]
However, the decision to fluorinate is not automatic. The development of non-fluorinated quinolones with high potency against resistant pathogens and improved safety profiles underscores the importance of a nuanced, target-specific approach.[18] The potential for altered toxicity profiles with fluorinated compounds necessitates careful and comprehensive screening.
Ultimately, the choice between a fluorinated and non-fluorinated quinolinone analog is a multifactorial decision that balances gains in efficacy and pharmacokinetics against potential safety liabilities. The path forward lies in rational design, guided by a deep understanding of the target biology and the strategic application of fluorine, validated at every step by rigorous, comparative experimental data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine walk: The impact of fluorine in quinolone amides on their activity against African sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaxchange.info [pharmaxchange.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-fluoro-3,4-dihydroquinolin-2(1H)-one
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-fluoro-3,4-dihydroquinolin-2(1H)-one. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This document moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Waste Profile
Understanding the hazard profile of a compound is the foundation of its safe management. The structure of this compound suggests a multi-faceted risk profile that dictates its handling and disposal as hazardous waste.
-
Quinolinone Core: Analogous non-fluorinated quinolinone structures are known to be harmful if swallowed and can cause skin and eye irritation.[3][4][5] Some quinoline derivatives are also recognized for their high toxicity to aquatic life, with the potential for long-lasting environmental effects.[6][7] Therefore, disposal into sewer systems is strictly prohibited.[2][8]
-
Fluorine Substitution: The presence of a fluorine atom classifies this compound as a halogenated organic compound .[9] This is a critical classification for waste disposal, as halogenated and non-halogenated waste streams must be kept separate to comply with disposal facility requirements and prevent dangerous reactions.[10][11] Furthermore, the improper handling or thermal decomposition of some fluorinated compounds can generate highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[12]
Table 1: Assumed Hazard Profile and Disposal Implications
| Hazard Type | Associated Moiety | Implication for Disposal |
| Aquatic Toxicity | Quinoline Core | High potential for adverse effects on aquatic ecosystems. Must not be disposed of down the drain.[6][8] |
| Acute Toxicity / Irritation | Quinolinone Structure | Assumed to be harmful if swallowed and a potential skin/eye irritant, necessitating careful handling and PPE.[3][5] |
| Halogenated Compound | C-F Bond | Requires segregation as halogenated organic waste .[9] Disposal must be managed to prevent the release of harmful decomposition products.[12] |
| Environmental Persistence | Fluorinated Organic Compound | May be persistent in the environment, requiring complete destruction via high-temperature incineration.[13] |
Personal Protective Equipment (PPE) and Safety
Prior to handling this compound in any capacity, including disposal, the following PPE is mandatory to minimize exposure risk.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles where splashing is a risk.[7][13]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[2][14]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[7]
-
Work Area: All handling and waste consolidation should occur within a well-ventilated area, preferably inside a certified chemical fume hood, to prevent inhalation of any dust or vapors.[7][14]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to ensure it is safely contained, clearly identified, and transferred to a licensed professional for final destruction.
Step 1: Waste Segregation
Proper segregation is a cornerstone of compliant laboratory waste management.[15]
-
Designate a Waste Stream: All waste containing this compound must be designated as "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Liquids" .
-
Prevent Commingling: Never mix this waste with non-halogenated, acidic, basic, or oxidizing waste streams.[11][16] Incompatible materials can react violently or produce toxic gases.[16]
Step 2: Waste Containment
The integrity of your waste container is critical to preventing leaks and ensuring safety.[10]
-
Solid Waste: Collect pure solid compound, residues, and contaminated disposable items (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof container made of compatible material (e.g., polyethylene).[2][5] The container must have a secure, tight-fitting lid.[2][16]
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container (e.g., a solvent carboy). The container must be chemically compatible with the solvent used.[17]
-
Headspace: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[2][16]
Step 3: Container Labeling
Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.[18]
-
Required Information: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components
-
An accurate estimation of the quantities
-
The date waste was first added
-
Appropriate hazard warnings (e.g., Toxic, Environmental Hazard)
-
Step 4: Temporary Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in your lab's designated SAA.[1][16]
-
Location Requirements: The SAA must be at or near the point of generation, under the control of laboratory personnel, and clearly marked.[16][17]
-
Secondary Containment: Place the waste container in a secondary tray or tub to contain any potential leaks.[15]
Step 5: Final Disposal
This compound must not be treated or neutralized in the lab by untrained personnel.
-
Professional Disposal: Arrange for a scheduled pickup with your institution's EHS department or a licensed hazardous waste contractor.[17][18]
-
Method of Destruction: The standard and safest disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste facility, which ensures complete destruction.[5]
Spill and Decontamination Procedures
Accidents require a calm and prepared response.
-
Small Spills:
-
Alert personnel in the immediate area.[13]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[5][19]
-
Carefully sweep or scoop the contaminated material into a sealed, labeled container for disposal as halogenated hazardous waste.[9]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
-
Report the spill to your laboratory supervisor and EHS office.[9]
-
-
Glassware Decontamination:
-
Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone).
-
This first rinsate is contaminated and must be collected and disposed of as liquid halogenated hazardous waste.[9]
-
Subsequent rinses can be handled according to standard laboratory procedures for glassware cleaning.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Manufacturers, with SDS [mubychem.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemos.de [chemos.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fluoropolymers.eu [fluoropolymers.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. needle.tube [needle.tube]
- 19. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-fluoro-3,4-dihydroquinolin-2(1H)-one
Welcome to your essential safety and operational guide for handling 7-fluoro-3,4-dihydroquinolin-2(1H)-one. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in the causality of chemical hazards and best-in-class safety protocols. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Profile and Risk Assessment
This compound is a heterocyclic building block used in chemical synthesis.[3] Based on data from suppliers and structurally similar compounds, a comprehensive risk assessment mandates treating this chemical with significant caution.[1][2] The primary hazards are associated with direct contact and inhalation.
| Hazard Classification | GHS Hazard Statement | Potential Effects & Necessary Precautions |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in the laboratory.[1][4][5] Wash hands thoroughly after handling.[6] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause skin irritation, redness, and discomfort. Avoid all skin contact.[2][7] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Vapors, dust, or splashes can cause significant eye irritation.[2][6] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[2] Handle only in well-ventilated areas, preferably a chemical fume hood.[8] |
This table synthesizes data from supplier information and safety data sheets of structurally related quinolinone compounds.[1][2][4][6]
The Core Principle: Multi-Barrier Protection
Effective chemical safety is not about a single piece of equipment but about creating multiple, redundant barriers between you and the potential hazard. Your Personal Protective Equipment (PPE) is the final and most personal of these barriers.
Primary Engineering Control: The Chemical Fume Hood
Before any discussion of PPE, it is critical to emphasize that this compound should be handled within a certified chemical fume hood.[8] This is your primary line of defense, designed to contain dust and vapors at the source, thereby minimizing respiratory exposure.[9]
Essential PPE Ensemble
The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection:
-
Why: To prevent serious eye irritation from splashes, mists, or fine dust.[2]
-
Specification: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[4][10]
-
Procedural Insight: When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., dissolution in a vortexer), a full-face shield must be worn over the safety goggles.[8][11] A face shield alone does not provide adequate protection against vapors and fine particulates.
-
-
Hand Protection:
-
Why: To prevent skin contact, which can cause irritation and potential absorption.[2][10]
-
Specification: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling heterocyclic compounds.[8] Always inspect gloves for tears or punctures before use.[10]
-
Procedural Insight: The principle of "double gloving" is best practice, especially during weighing and transfer operations.[11] This allows for the removal of the contaminated outer glove without exposing your skin. Gloves should have long cuffs that can be tucked under the sleeves of your lab coat to protect the wrist area.[11] Contaminated gloves must be disposed of as chemical waste immediately after handling the compound.
-
-
Body Protection:
-
Why: To protect the skin on your arms and body from accidental spills and contamination.
-
Specification: A full-length laboratory coat with fitted cuffs is required.[8] Ensure it is fully buttoned.
-
Procedural Insight: Do not wear shorts or open-toed shoes in the laboratory.[12] Full-length pants and closed-toe, chemical-resistant footwear are essential to ensure no skin is exposed.[10][12]
-
-
Respiratory Protection:
-
Why: To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation.[2]
-
Specification: Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required. However, if you are handling large quantities, if there is a potential for significant aerosolization, or in the event of a spill outside of containment, a respirator is necessary.[8][13]
-
Procedural Insight: A NIOSH/MSHA-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK in the EU) should be used in these situations.[10] All personnel requiring a respirator must be properly fit-tested and trained in its use. Surgical masks provide no protection against chemical vapors or fine dust.[11]
-
Operational Plan: A Step-by-Step Workflow
This workflow integrates safety checkpoints at every stage of handling.
Caption: Standard workflow for handling this compound.
Procedural Diagrams: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing essential PPE.
Emergency Protocols: Spill and Exposure Plan
Preparedness is paramount. All personnel must be familiar with the location and use of safety showers and eyewash stations.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for chemical waste disposal.[9]
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. If you are trained and it is safe to do so, contain the spill using a chemical spill kit while wearing appropriate respiratory protection.
Disposal Plan
All waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be disposed of in a clearly labeled, sealed container designated for hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general waste.[5]
References
- 1. arctomsci.com [arctomsci.com]
- 2. 7-Fluoro-1,2-dihydroisoquinolin-1-one | C9H6FNO | CID 22250122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 676116-80-6 | 7-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one - Moldb [moldb.com]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
